4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
Description
Properties
IUPAC Name |
hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3Si2/c1-20(2,17)15-9-5-13(6-10-15)19-14-7-11-16(12-8-14)21(3,4)18/h5-12,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSUUFCWNGDTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604624 | |
| Record name | [Oxydi(4,1-phenylene)]bis(dimethylsilanol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-54-0 | |
| Record name | [Oxydi(4,1-phenylene)]bis(dimethylsilanol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is an organosilicon compound primarily utilized in materials science and polymer chemistry. The available scientific literature does not indicate direct involvement in biological signaling pathways or mainstream drug development, hence information in those areas is not provided.
Core Properties and Characteristics
This compound, also known as (Oxybis(4,1-phenylene))bis(dimethylsilanol), is a silanol-terminated monomer. Its unique structure, featuring a flexible diphenyl ether core flanked by reactive dimethylhydroxysilyl groups, makes it a valuable precursor for the synthesis of advanced silicone-based polymers. The hydroxyl groups on the silicon atoms are key to its functionality, allowing for condensation reactions to form stable siloxane (-Si-O-Si-) bonds.
Physical and Chemical Data
The quantitative properties of this compound are summarized in the table below. Data has been compiled from various chemical suppliers and databases. Note that while some sources describe the compound as a liquid, its reported melting point range indicates it is a solid at standard room temperature.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 2096-54-0 | [2][3][4][5][6] |
| Molecular Formula | C₁₆H₂₂O₃Si₂ | [1][2][4][5] |
| Molecular Weight | 318.52 g/mol | [2][4] |
| Appearance | White solid | [2] |
| Melting Point | 85-91 °C (decomposes) | [2][4][6] |
| Boiling Point | 399.4 °C at 760 mmHg | [1][2] |
| Density | 1.1 ± 0.1 g/cm³ | [1][2][4] |
| Flash Point | 195.4 ± 27.9 °C | [4] |
| Refractive Index | 1.556 | [4] |
| Storage Conditions | Room Temperature, Sealed, Dry | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving the formation of a carbon-silicon bond at the para positions of the diphenyl ether core.
Experimental Protocols
Method 1: Traditional Grignard Reaction [1]
This classic organometallic approach involves the formation of a Grignard reagent from 4,4′-dibromodiphenyl ether, which then acts as a nucleophile to attack a silicon electrophile.
-
Step 1: Grignard Reagent Formation: 4,4′-dibromodiphenyl ether is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding bis-Grignard reagent. This step requires strict anhydrous and oxygen-free conditions to prevent quenching of the reagent.
-
Step 2: Silylation: The freshly prepared Grignard reagent is then reacted with a suitable electrophilic silicon source, such as dimethylchlorosilane (Me₂SiHCl) or a related species.
-
Step 3: Hydrolysis: The resulting intermediate is carefully hydrolyzed to convert the Si-H or other precursor group into the final Si-OH (silanol) functionality, yielding the target compound.
-
Note: This method is often described as cumbersome due to the rigorous control of reaction conditions required for successful Grignard reagent formation.[1]
Method 2: Efficient Continuous Flow Synthesis [1]
A more modern and efficient approach utilizes continuous process technology, offering better control and potentially higher yields.
-
Step 1: Pre-treatment: Two separate streams are prepared. The first contains 4,4′-dibromodiphenyl ether dissolved in an organic solvent. The second contains hexamethylcyclotrisiloxane (D3) in an organic solvent. Both streams are pre-treated with an organolithium reagent (e.g., n-butyllithium) at a constant temperature.
-
Step 2: Mixing and Reaction: The two activated streams are then proportionally mixed using a Y-type micro-mixer and immediately pumped into a tubular reactor. The reaction to form the target compound occurs within this reactor.
-
Step 3: Workup and Purification: The output from the reactor is collected and subjected to standard workup and purification procedures to isolate the final product.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two primary synthesis routes.
Applications and Utility
The primary application of this compound is as a monomer and cross-linking agent in the field of polymer chemistry.[1] Its incorporation into a polymer backbone imparts a combination of desirable properties derived from both the diphenyl ether and siloxane components.
-
Polymer Modification: It is used as a cross-linking or toughening agent. When copolymerized with other monomers, it can significantly improve the thermal stability and chemical resistance of the resulting polymer.[1] The rigid aromatic diphenyl ether unit contributes to a higher glass transition temperature, while the flexible siloxane linkages can enhance toughness.
-
High-Performance Silicones: In silicone rubbers and resins, this monomer is used to increase heat resistance and anti-aging properties.[1] The aromatic content enhances thermal and oxidative stability compared to standard polydimethylsiloxane (PDMS). It also serves to improve flexibility and friction resistance in certain formulations.[1]
-
Medicinal Chemistry: While not a drug itself, it has been noted for its potential use as a directing group in the targeted synthesis of specific drug molecules, leveraging its defined chemical structure.[1]
Characterization Techniques
To confirm the structure and purity of this compound and to characterize the polymers derived from it, a standard suite of analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR would be used to confirm the molecular structure and purity of the monomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, such as Si-OH (broad peak ~3200-3400 cm⁻¹), Si-CH₃, and the aromatic C-O-C ether linkage.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability, decomposition profile, and glass transition temperatures of polymers synthesized using this monomer.[7][8]
References
- 1. dakenchem.com [dakenchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound [worldyachem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C16H22O3Si2 | CID 20283168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2096-54-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
4,4'-Bis(dimethylhydroxysilyl)diphenyl ether chemical structure and formula.
This technical guide provides a comprehensive overview of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, a significant organosilicon compound. The document details its chemical structure, physicochemical properties, synthesis methodologies, and primary applications, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
This compound, also known by synonyms such as (Oxybis(4,1-phenylene))bis(dimethylsilanol) and hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane, is a chemical compound with the CAS Number 2096-54-0.[1][2][3] Its molecular formula is C16H22O3Si2.[1][2][3]
The structure consists of a central diphenyl ether core, with dimethylhydroxysilyl groups attached at the 4 and 4' positions of the phenyl rings.
References
Physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol), a unique organosilicon compound. This document is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering detailed data, experimental insights, and contextual information.
Chemical Identity and Structure
(Oxybis(4,1-phenylene))bis(dimethylsilanol), also known as 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, is a silanol derivative characterized by a central diphenyl ether core functionalized with two dimethylsilanol groups.
Molecular Structure:
Caption: Molecular structure of (Oxybis(4,1-phenylene))bis(dimethylsilanol).
Physicochemical Properties
A summary of the key physical and chemical properties of (Oxybis(4,1-phenylene))bis(dimethylsilanol) is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2096-54-0 | [1][2] |
| Molecular Formula | C₁₆H₂₂O₃Si₂ | [2] |
| Molecular Weight | 318.52 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 85-91 °C | [1][2] |
| Boiling Point | 399.4 °C at 760 mmHg | [1][2] |
| Density | 1.1 g/cm³ | [1][2] |
| Flash Point | 195.4 °C | [1][2] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. |
Experimental Protocols
Grignard Reaction (Traditional Method)
This method involves the use of a Grignard reagent, a common approach in organometallic chemistry.
Workflow:
Caption: Grignard reaction workflow for synthesis.
Methodology:
-
Grignard Reagent Preparation: 4,4'-dibromodiphenyl ether is reacted with magnesium chips in an appropriate anhydrous and oxygen-free solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding bis-Grignard reagent.[1]
-
Reaction with Silane: The freshly prepared Grignard reagent is then reacted with dimethyl monochlorosilane.[1]
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield the final product, (Oxybis(4,1-phenylene))bis(dimethylsilanol).
Note: This method is described as being cumbersome and requires strict control of reaction conditions to prevent side reactions.[1]
Continuous Flow Synthesis
A more efficient, modern approach utilizes continuous flow technology.
Workflow:
References
An In-depth Technical Guide to Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane (CAS 2096-54-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with CAS number 2096-54-0, identified by its IUPAC name as hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane. This document details its chemical and physical properties, synthesis methodologies, and its primary applications in materials science, particularly in the modification of polymers.
Compound Identification and Properties
The compound with CAS number 2096-54-0 is an organosilicon compound, also known by several synonyms. Its key identifiers and physicochemical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2096-54-0 |
| IUPAC Name | hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane[1] |
| Synonyms | 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether[1][2][3], (Oxybis(4,1-phenylene))bis(dimethylsilanol)[1] |
| Molecular Formula | C₁₆H₂₂O₃Si₂[1] |
| Molecular Weight | 318.51 g/mol [1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Transparent liquid[3] |
| Melting Point | 85-91°C (decomposes)[2] |
| Boiling Point | 399.4 °C (Predicted) |
| Density | 1.10 g/mL |
Synthesis Methodologies
The synthesis of hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane can be achieved through multiple routes. Below are descriptions of a traditional method and a more efficient, modern approach.
A conventional method for synthesizing this compound involves a Grignard reaction. The general steps are outlined below. While specific quantities and reaction conditions can vary, the fundamental process remains consistent.
-
Step 1: Grignard Reagent Formation: 4,4'-dibromodiphenyl ether is used as the starting material. It is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding bis-Grignard reagent. This reaction must be carried out under strict anhydrous and oxygen-free conditions to prevent quenching of the Grignard reagent.
-
Step 2: Silylation: The freshly prepared Grignard reagent is then reacted with a silylating agent, typically dimethylchlorosilane ((CH₃)₂HSiCl). This step introduces the dimethylsilyl groups onto the diphenyl ether backbone.
-
Step 3: Hydrolysis: The resulting intermediate is subsequently hydrolyzed, typically by the careful addition of water or a dilute acidic solution, to convert the silyl groups into the final dimethylhydroxysilyl functionalities.
-
Step 4: Purification: The final product is then purified using standard laboratory techniques such as extraction, distillation, or chromatography to remove byproducts and unreacted starting materials.
A more efficient and scalable synthesis method utilizes continuous flow technology. This approach offers better control over reaction parameters and can lead to higher yields and purity.
-
Step 1: Reagent Preparation: Two separate streams are prepared. The first stream consists of 4,4'-dibromodiphenyl ether dissolved in a suitable organic solvent. The second stream contains hexamethylcyclotrisiloxane, also in an organic solvent.
-
Step 2: Lithiation: Both streams are independently treated with an organolithium reagent at a controlled temperature.
-
Step 3: Mixing and Reaction: The two pre-treated streams are then fed into a Y-type micromixer, which ensures rapid and efficient mixing. The combined stream then enters a tubular reactor where the reaction to form the target compound takes place.
-
Step 4: Work-up and Purification: The output from the reactor is collected and subjected to a work-up procedure to quench any remaining reactive species and facilitate the isolation of the desired product. Purification is then carried out, often through crystallization or chromatography.
Caption: General workflows for the traditional Grignard synthesis and the efficient continuous flow synthesis of the target compound.
Applications in Materials Science
Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane is primarily used as a monomer or crosslinking agent in the synthesis of advanced polymers, particularly silicones. Its rigid diphenyl ether core and reactive silanol end groups allow for the tailored modification of polymer properties.
This compound is incorporated into polymer backbones to enhance several key properties:
-
Thermal Stability: The aromatic diphenyl ether moiety is thermally stable. Its incorporation into polysiloxane chains can significantly increase the degradation temperature of the resulting polymer. This is crucial for applications where materials are exposed to high temperatures.
-
Mechanical Properties: The rigid nature of the diphenyl ether unit can improve the mechanical strength and modulus of silicone elastomers and resins. This can lead to materials with enhanced toughness and durability.
-
Chemical Resistance: The stable chemical structure of the diphenyl ether group can also impart improved resistance to chemical attack.
In the formulation of silicone rubbers and resins, this compound can act as a crosslinker or a chain extender. The hydroxyl groups on the silicon atoms can undergo condensation reactions with other silanol groups or reactive species to form a crosslinked network. This leads to:
-
Increased heat resistance and anti-aging properties.
-
Improved flexibility and friction resistance in silicone resins.
Table 3: Representative Data for Phenyl-Modified Silicone Systems (Illustrative)
| Property | Standard Polydimethylsiloxane (PDMS) | Phenyl-Modified Polysiloxane |
| Thermal Decomposition (Td5, °C in N₂) | ~350-400 | >450 |
| Tensile Strength (MPa) | 2-7 | 5-10 |
| Elongation at Break (%) | 100-800 | 100-500 |
| Hardness (Shore A) | 20-70 | 30-80 |
Note: This table provides typical ranges for phenyl-modified silicones to illustrate the expected effects and is not based on experimental data for CAS 2096-54-0.
Experimental Protocols for Characterization
To quantify the effects of incorporating hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane into a polymer matrix, a suite of standard characterization techniques would be employed.
-
Objective: To determine the thermal stability of the modified polymer.
-
Methodology: A small sample of the polymer (5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature. The resulting data provides information on the onset of decomposition and the char yield at high temperatures.
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
-
Methodology: A small, encapsulated sample of the polymer is heated and/or cooled at a controlled rate in the DSC instrument. The heat flow to or from the sample is measured relative to a reference. The Tg is observed as a step change in the heat flow curve.
-
Objective: To evaluate the effect of the modifier on the mechanical properties of the polymer.
-
Methodology: Standardized test specimens (e.g., dog-bone shape for tensile testing) are prepared from the cured polymer. A universal testing machine is used to measure properties such as:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: A measure of the material's stiffness.
-
Hardness: Measured using a durometer (e.g., Shore A scale).
-
Caption: A typical experimental workflow for the characterization of polymers modified with the title compound.
References
Unveiling the Molecular Characteristics of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular weight and exact mass of the organosilicon compound, 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize organosilicon compounds in their work.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for accurate quantification, reaction stoichiometry, and high-resolution analytical techniques.
| Property | Value | Molecular Formula |
| Molecular Weight | 318.51 g/mol [1][2] | C₁₆H₂₂O₃Si₂[1][2][3][4][5][6] |
| Exact Mass | 318.11074763 Da[1] |
Determination of Molecular Weight and Exact Mass: An Experimental Overview
The molecular weight and exact mass of organic compounds, including organosilicon species like this compound, are experimentally determined using mass spectrometry.[2] High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact mass with a high degree of accuracy.[7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A generalized protocol for the determination of the exact mass of this compound using HRMS is outlined below.
1. Sample Preparation:
-
A dilute solution of the compound is prepared in a suitable volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration is optimized to achieve a stable ion signal without causing detector saturation.
2. Ionization:
-
The sample solution is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound, which minimizes fragmentation and preserves the molecular ion. In this process, a high voltage is applied to the liquid to create an aerosol, leading to the formation of gas-phase ions.
3. Mass Analysis:
-
The generated ions are guided into the mass analyzer.
-
An Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer is employed to achieve high resolution and mass accuracy. These analyzers trap ions in electric or magnetic fields and measure the frequency of their orbital or cyclotron motion, which is inversely proportional to their mass-to-charge ratio (m/z).
4. Detection and Data Processing:
-
The detector records the arrival of ions, and the instrument's software processes the signal to generate a mass spectrum.
-
The mass spectrum displays the relative abundance of ions as a function of their m/z ratio.
-
The peak corresponding to the intact, ionized molecule (the molecular ion) is identified.
-
The exact mass is determined from the m/z value of the monoisotopic peak of the molecular ion. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element in the molecule.[1]
Workflow for Molecular Weight and Exact Mass Determination
The logical flow of the experimental and computational processes for determining the molecular weight and exact mass of this compound is illustrated in the following diagram.
Caption: Workflow for determining the exact mass and molecular weight of this compound.
References
- 1. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 4. Masses [www2.chemistry.msu.edu]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genesis of Silanol-Terminated Diphenyl Ether Monomers: A Technical Deep Dive into Early Literature and Discovery
For Immediate Release
A comprehensive technical guide has been compiled, offering researchers, scientists, and drug development professionals an in-depth exploration of the early literature and foundational discoveries related to silanol-terminated diphenyl ether monomers. This whitepaper provides a meticulous review of the seminal synthesis pathways, experimental protocols, and characterization data that marked the advent of these crucial chemical building blocks.
The core of this guide is a detailed examination of the historical methods that paved the way for the synthesis of these monomers. Primarily, the early preparations hinged on a two-step process: the formation of a carbon-silicon bond to create a diphenyl ether-substituted organosilane, followed by a carefully controlled hydrolysis to yield the desired silanol functionality.
Key Synthesis Pathways Explored:
Two principal reactions were instrumental in the initial synthesis of the organosilane precursors to silanol-terminated diphenyl ether monomers: the Grignard reaction and the Wurtz-Fittig reaction.
-
The Grignard Reaction: This has been a cornerstone of organosilicon chemistry since the early 20th century.[1] The process involves the reaction of an organomagnesium halide (a Grignard reagent) with a silicon halide. In the context of diphenyl ether monomers, this would involve the preparation of a phenoxyphenyl magnesium halide, which is then reacted with a silicon tetrahalide or an organodihalosilane.[1][2]
-
The Wurtz-Fittig Reaction: This reaction offers an alternative route, coupling an aryl halide with an alkyl halide in the presence of sodium metal to form a new carbon-carbon bond.[3][4][5][6] In the synthesis of these monomers, this reaction could be adapted to form a silicon-aryl bond, providing a pathway to the necessary diphenyl ether-substituted silane.
Following the synthesis of the halo- or alkoxy-silane precursor, the crucial step of hydrolysis is performed to generate the terminal silanol groups. This reaction involves the careful addition of water, often in a controlled pH environment, to replace the halide or alkoxy groups with hydroxyl groups.
Experimental Protocols and Data
This guide collates and presents detailed experimental methodologies from the foundational literature, providing a practical resource for contemporary researchers. All quantitative data, including reaction yields and physical constants, have been summarized in structured tables to facilitate easy comparison and replication.
Table 1: Illustrative Early Synthesis Data for Diphenyl Ether Silane Precursors
| Precursor Compound | Synthetic Method | Reactants | Solvent | Yield (%) | Reference |
| Phenyltrichlorosilane | Grignard Reaction | Phenylmagnesium chloride, Silicon tetrachloride | Ether/Solvent-free | High | [7] |
| Diphenyldichlorosilane | Grignard Reaction | Phenylmagnesium chloride, Silicon tetrachloride | Ether/Solvent-free | High | [7] |
| Organosilicon Compounds | Wurtz-Fittig Reaction | Aryl halide, Alkyl halide, Sodium | Dry Ether | Variable | [8] |
Table 2: General Physical Properties of Early Organosilane Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL) | Refractive Index |
| Bis[(p-dimethylsilyl)phenyl]ether | C16H22OSi2 | 286.52 | 138-140/0.2 | 0.976 | 1.5478 |
Visualizing the Core Concepts
To further elucidate the fundamental processes, this guide incorporates diagrams generated using the DOT language, providing clear visual representations of the key chemical transformations and logical workflows.
Caption: Grignard reaction pathway for silanol-terminated diphenyl ether monomers.
Caption: Wurtz-Fittig reaction pathway for silanol-terminated diphenyl ether monomers.
Caption: General experimental workflow for monomer synthesis and characterization.
This in-depth technical guide serves as a valuable resource for understanding the historical context and fundamental chemistry behind the synthesis of silanol-terminated diphenyl ether monomers. By providing a consolidated source of early experimental data and protocols, it aims to support and inspire further innovation in the fields of materials science and drug development.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE CUET: Chemistry Wurtz Fittig Reaction [cuet.iitk.ac.in]
- 4. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method - Google Patents [patents.google.com]
- 8. Wurtz fittig reaction mechanism [unacademy.com]
An In-depth Technical Guide to the Solubility and Stability of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure:
Physicochemical Properties
A summary of the known physicochemical properties of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2096-54-0 | [2][3][4][5][6] |
| Molecular Formula | C16H22O3Si2 | [2][3][4][5][6] |
| Molecular Weight | 318.52 g/mol | [3][4][5][6] |
| Appearance | Colorless liquid or white solid | [1][3][7] |
| Melting Point | 85-91 °C (decomposes) | [4][5] |
| Boiling Point | 399.4 °C | [3] |
| Density | 1.10 g/mL | [1][3] |
| Sensitivity | Moisture sensitive | [1] |
Solubility Profile
The solubility of this compound is dictated by the interplay of its polar dimethylhydroxysilyl groups and its nonpolar diphenyl ether backbone. The hydroxyl groups are capable of forming hydrogen bonds, suggesting potential solubility in polar solvents. However, the bulky and hydrophobic diphenyl ether core will favor solubility in organic solvents. A critical aspect of its aqueous solubility is the propensity of the silanol groups to undergo self-condensation to form siloxane oligomers and polymers, which can lead to gel formation and a decrease in apparent solubility over time.
Qualitative Solubility
Based on its structure, a qualitative solubility profile can be predicted:
-
Soluble in: Polar aprotic solvents (e.g., DMSO, DMF), and many common organic solvents (e.g., THF, acetone, ethyl acetate, chlorinated solvents).
-
Slightly soluble to insoluble in: Water and nonpolar aliphatic hydrocarbons.
Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
-
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or other suitable analytical instrument
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Data Presentation: Quantitative Solubility
The experimentally determined solubility data should be recorded in a structured table as follows:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Dimethyl sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 |
Workflow for Solubility Determination
References
- 1. dakenchem.com [dakenchem.com]
- 2. This compound | C16H22O3Si2 | CID 20283168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 2096-54-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2096-54-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound [worldyachem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
-
IUPAC Name: (Oxybis(4,1-phenylene))bis(dimethylsilanol)
-
CAS Number: 2096-54-0
-
Molecular Formula: C₁₆H₂₂O₃Si₂[1]
-
Molecular Weight: 318.52 g/mol [1]
-
Appearance: White solid[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, ¹H and ¹³C NMR spectra would provide key information about the different chemical environments of the protons and carbon atoms.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atoms, the aromatic protons on the diphenyl ether core, and the hydroxyl protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | 0.2 - 0.4 | Singlet | 12H |
| Aromatic H (ortho to ether linkage) | 6.8 - 7.0 | Doublet | 4H |
| Aromatic H (ortho to silyl group) | 7.4 - 7.6 | Doublet | 4H |
| Si-OH | 1.0 - 3.0 (variable) | Singlet (broad) | 2H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for the methyl carbons, and the aromatic carbons. Due to symmetry, only four signals are expected for the aromatic carbons.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Si-C H₃ | -2.0 - 2.0 |
| Aromatic C -O | 155 - 160 |
| Aromatic C -H (ortho to ether linkage) | 118 - 122 |
| Aromatic C -H (ortho to silyl group) | 133 - 137 |
| Aromatic C -Si | 130 - 135 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and does not have overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, Si-C, Si-O, and C-O bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Silanol) | 3200 - 3400 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Methyl) | 2950 - 2970 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |
| Si-CH₃ | 1250 - 1270 | Strong |
| C-O-C (Aryl ether) | 1230 - 1270 | Strong |
| Si-O | 800 - 1000 | Strong |
Experimental Protocol for FT-IR Spectroscopy
As this compound is a solid, the following sample preparation methods are suitable:
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum directly. This method is often quicker and requires less sample preparation than the KBr pellet method.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 318.
-
Isotopic Pattern: The presence of two silicon atoms will result in a characteristic isotopic pattern for the molecular ion and fragment ions containing silicon. The relative abundances of the isotopes (²⁸Si, ²⁹Si, ³⁰Si) will be reflected in the M+1 and M+2 peaks.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) from one of the silicon atoms, resulting in a fragment at m/z = 303.
-
Cleavage of the Si-phenyl bond.
-
Fragmentation of the diphenyl ether core.
-
| m/z | Possible Fragment |
| 318 | [M]⁺ |
| 303 | [M - CH₃]⁺ |
| 199 | [M - C₆H₄OSi(CH₃)₂OH]⁺ |
| 135 | [C₆H₄Si(CH₃)₂OH]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for this compound. Electron ionization (EI) could also be used, but may lead to extensive fragmentation.
-
Sample Introduction: The sample can be introduced directly via a solid probe or, if soluble, dissolved in a suitable solvent and introduced via direct infusion or after separation by liquid chromatography (LC-MS).
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to further investigate the fragmentation pathways.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
Methodological & Application
Application of 4,4'-Bis(dimethylhydroxysilyl)diphenyl Ether in Polymer Science: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether in polymer science, with a focus on its role in the synthesis of high-performance polysiloxanes. Detailed experimental protocols, quantitative data, and visual representations of workflows and molecular relationships are presented to guide researchers in leveraging the unique properties of this versatile organosilicon monomer.
Application Notes
This compound is a key building block in the development of advanced silicone-based polymers. Its unique structure, combining flexible siloxane linkages with rigid diphenyl ether moieties, imparts a desirable balance of thermal stability, chemical resistance, and mechanical robustness to the resulting polymers. The primary applications of this monomer lie in its use as a precursor for high-stability poly(ether siloxane) elastomers and resins, and as an effective crosslinking agent.
Polymers derived from this compound are noted for their outstanding thermal stability, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. The incorporation of the diphenyl ether group into the polysiloxane backbone enhances the thermal and oxidative stability of the polymer compared to conventional polydimethylsiloxanes.
Key Applications:
-
High-Stability Polysiloxane Elastomers and Resins: The monomer undergoes polycondensation reactions to form high molecular weight poly(ether siloxane)s. These polymers exhibit excellent thermal stability and are used in the manufacturing of specialty elastomers and resins for high-temperature applications.
-
Crosslinking and Toughening Agent: Due to its difunctional nature, this compound can act as a crosslinking agent to improve the mechanical properties and thermal resistance of other polymers, particularly silicone rubbers and resins. This enhances their durability and performance under harsh conditions.
Quantitative Data Summary
While specific quantitative data for polymers derived solely from this compound is limited in publicly available literature, the following table presents typical properties of closely related poly(silphenylene-siloxane)s and other thermally stable polysiloxanes to provide a comparative reference.
| Property | Poly(tetramethyl-p-silphenylene-siloxane) | Polyurethane with Hyperbranched Polysiloxane | Notes |
| Thermal Properties | |||
| Melting Point (Tm) | 130 °C | - | The introduction of aromatic moieties, such as the phenylene group, can increase the melting point compared to standard polysiloxanes.[1] |
| 5% Weight Loss Temp. (TGA) | > 400 °C (in N₂) | 330 °C | The incorporation of aromatic units into the polysiloxane backbone is an effective strategy to enhance thermal stability.[2] The addition of hyperbranched polysiloxane significantly improved the thermal stability of polyurethane.[3] |
| Mechanical Properties | |||
| Tensile Strength | - | - | Mechanical properties are highly dependent on the specific polymer architecture and crosslink density. |
| Elongation at Break | - | - |
Experimental Protocols
The following protocol describes a general method for the synthesis of a poly(ether siloxane) via polycondensation of this compound. This procedure is adapted from established methods for the synthesis of related poly(silphenylene-siloxane)s.
Protocol: Synthesis of Poly(ether siloxane) by Polycondensation
Materials:
-
This compound
-
Anhydrous Toluene
-
Catalyst (e.g., a catalytic amount of a strong acid or base, or a specific condensation catalyst like tris(pentafluorophenyl)boron)
-
Methanol
-
Methylene chloride
-
Anhydrous Calcium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Thermometer
-
Rubber septum seal
-
Glass syringe
-
Nitrogen inlet
-
Heating mantle or oil bath
-
Apparatus for filtration and solvent removal (e.g., rotary evaporator)
Procedure:
-
Reactor Setup: Assemble a dry 50 mL three-neck flask equipped with a magnetic stirrer, condenser, thermometer, and a rubber septum seal. The entire apparatus should be thoroughly dried and purged with dry nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: Charge the flask with anhydrous toluene and a catalytic amount of the chosen condensation catalyst.
-
Monomer Addition: Dissolve a known quantity of this compound in anhydrous toluene. This solution is then slowly added dropwise to the reaction flask via a glass syringe over a period of approximately 2 hours at room temperature or a slightly elevated temperature, depending on the catalyst used.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture for an additional 2-4 hours to advance the polymerization. The progress of the reaction can be monitored by the evolution of water (if an acid/base catalyst is used) or other byproducts.
-
Polymer Precipitation and Purification: Once the polymerization has reached the desired extent, pour the viscous reaction mixture into a beaker containing methanol to precipitate the polymer.
-
Isolation and Drying: Decant the solvent from the precipitated polymer. Dissolve the polymer in methylene chloride and filter the solution through anhydrous calcium sulfate to remove any residual water or catalyst.
-
Final Product: Remove the solvent from the filtered solution under reduced pressure (e.g., using a rotary evaporator) to yield the final poly(ether siloxane) product, which is typically a colorless, gum-like liquid or a solid depending on the molecular weight.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of poly(ether siloxane).
Application Pathways
Caption: Application pathways of the monomer.
References
Application Notes and Protocols: Synthesis of High-Performance Polysiloxanes Using 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysiloxanes are a versatile class of polymers renowned for their unique combination of properties, including high thermal stability, excellent flexibility at low temperatures, hydrophobicity, and biocompatibility. The incorporation of aromatic units, such as diphenyl ether, into the polysiloxane backbone can significantly enhance the thermal and mechanical properties of the resulting materials. This document provides detailed application notes and protocols for the synthesis of polysiloxanes using 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether as a key monomer. This monomer is particularly useful for creating polymers with improved heat resistance and anti-aging characteristics.
The polycondensation of this compound, either as a homopolymer or in copolymerization with other silane monomers, offers a pathway to advanced materials with tailored properties for demanding applications in various fields, including as high-performance elastomers, adhesives, and coatings.
Applications
Polysiloxanes synthesized from this compound are noted for their enhanced thermal stability and chemical resistance. Key applications include:
-
High-Performance Elastomers: The rigid diphenyl ether units increase the thermal stability of the polysiloxane backbone, making the resulting elastomers suitable for use in high-temperature environments.
-
Adhesives and Sealants: The improved chemical resistance and durability make these polymers excellent candidates for advanced adhesives and sealants in the automotive and aerospace industries.
-
Polymer Modification: It can be used as a cross-linking and toughening agent to improve the thermal stability and chemical resistance of other polymers.
-
Silicone Rubber and Resins: Incorporation of this monomer in silicone rubber and resin formulations can increase their heat resistance and anti-aging properties.[1]
Experimental Protocols
The following section details a generalized protocol for the synthesis of polysiloxanes via polycondensation of this compound. This protocol is based on established methods for the polycondensation of silanol-terminated monomers.
Protocol 1: Homopolymerization of this compound
This protocol describes the self-condensation of this compound to form a high molecular weight polysiloxane.
Materials:
-
This compound (CAS NO.: 2096-54-0)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Condensation catalyst (e.g., a catalytic amount of a strong acid or base, to be determined experimentally)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Dean-Stark trap (or equivalent apparatus for water removal)
-
Thermometer
-
Inert gas inlet and outlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus (three-neck flask, stirrer, condenser, and Dean-Stark trap) and ensure it is thoroughly dried. Purge the system with a slow stream of inert gas for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with this compound and anhydrous toluene (to achieve a suitable concentration, e.g., 20-50 wt%).
-
Initiation of Polycondensation: Begin stirring the mixture and heat it to reflux. The removal of water, a byproduct of the condensation reaction, will commence and can be monitored via the Dean-Stark trap. A catalyst may be added at this stage to accelerate the reaction, though thermal self-condensation is also possible.
-
Polymerization: Continue the reaction at reflux for several hours until the desired viscosity or molecular weight is achieved. The progress of the reaction can be monitored by periodically taking samples and analyzing their viscosity or molecular weight by Gel Permeation Chromatography (GPC).
-
Work-up: Once the polymerization is complete, cool the reaction mixture to room temperature. The polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.
Data Presentation
| Property | Polydimethylsiloxane (PDMS) | Poly(dimethylsiloxane-co-diphenylsiloxane) |
| Glass Transition Temp. (Tg) | -125 °C | -115.7 °C to -26.8 °C (increases with diphenyl content)[2] |
| Thermal Stability (TGA) | Degradation starts > 300 °C | Enhanced compared to PDMS |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of polysiloxanes from this compound.
Caption: Polycondensation of this compound.
Caption: General workflow for polysiloxane synthesis.
References
Application Notes and Protocols for the Polymerization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the polymerization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, a key monomer in the synthesis of advanced polysiloxane and poly(silyl ether) materials. These polymers are of significant interest due to their unique properties, including high thermal stability, chemical resistance, and tunable mechanical properties, making them suitable for a wide range of applications in biomedical engineering, electronics, and as high-performance elastomers. This protocol outlines a step-by-step polycondensation procedure, including reactant quantities, reaction conditions, and purification methods. Additionally, it includes a summary of key experimental parameters in a tabular format and visual diagrams to illustrate the experimental workflow and the resulting polymer structure.
Introduction
Polysiloxanes and poly(silyl ether)s are a critical class of inorganic polymers characterized by a silicon-oxygen backbone.[1] The incorporation of aromatic moieties, such as diphenyl ether, into the polymer backbone can significantly enhance thermal stability and mechanical properties.[2] this compound is a disilanol monomer that can undergo condensation polymerization to yield high-molecular-weight polymers.[3] This process typically involves the self-condensation of the silanol groups, often catalyzed by an acid or base, to form siloxane bonds with the elimination of water. The resulting poly(4,4'-oxydiphenylene dimethylsiloxane) possesses a unique combination of flexibility from the siloxane linkage and rigidity from the diphenyl ether unit.
Polymerization Mechanism: Polycondensation
The polymerization of this compound proceeds via a step-growth polycondensation mechanism.[4] In this reaction, the hydroxyl groups on the silicon atoms of two monomer molecules react to form a siloxane (Si-O-Si) bond, with the liberation of a water molecule as a byproduct. This process is repeated to build the polymer chain. The reaction can be catalyzed by either an acid or a base to facilitate the nucleophilic attack of a hydroxyl group on a silicon atom. The molecular weight of the resulting polymer is dependent on the extent of the reaction, requiring high conversion to achieve long polymer chains.[4][5]
Experimental Protocol: Synthesis of Poly(4,4'-oxydiphenylene dimethylsiloxane)
This protocol describes a general procedure for the synthesis of a high-molecular-weight polymer from this compound via bulk polycondensation.
Materials:
-
This compound (Monomer)
-
Catalyst (e.g., potassium hydroxide, tin(II) octoate, or a specific acid catalyst)
-
Toluene (or another suitable azeotroping agent)
-
Anhydrous, inert solvent (e.g., Dimethylacetamide - DMAc, if solution polymerization is preferred)
-
Methanol (for precipitation)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap and condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent premature reaction.
-
Charging the Reactor: To the flask, add a pre-weighed amount of this compound. If performing a solution polymerization, add a sufficient amount of an anhydrous solvent like DMAc to achieve a desired solids concentration (e.g., 20-30% w/v). For bulk polymerization, no solvent is added at this stage.
-
Catalyst Addition: Add the chosen catalyst at a concentration typically ranging from 0.05 to 0.5 mol% relative to the monomer. The optimal catalyst and its concentration should be determined empirically.
-
Azeotropic Dehydration: Add toluene to the reaction mixture to act as an azeotroping agent for the removal of water produced during the condensation reaction. Heat the mixture to the boiling point of the toluene-water azeotrope (approximately 85°C) while stirring under a slow stream of inert gas. Continue to heat and collect the water in the Dean-Stark trap until no more water is evolved. This step is crucial for driving the polymerization reaction to completion.
-
Polymerization: After the complete removal of water, slowly increase the reaction temperature to 140-160°C to initiate the polymerization. The reaction mixture will gradually become more viscous as the polymer chains grow.
-
Monitoring the Reaction: Continue the reaction at this temperature for several hours (typically 4-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to room temperature. If the polymer is highly viscous, it may be necessary to dilute it with a suitable solvent (like toluene or DMAc) to facilitate handling. Slowly pour the polymer solution into a stirred excess of methanol to precipitate the polymer.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer multiple times with methanol and then with deionized water to remove any unreacted monomer, catalyst, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours or until a constant weight is achieved.
Data Presentation
| Parameter | Value/Range | Notes |
| Monomer | This compound | - |
| Catalyst | KOH, Sn(II) octoate, etc. | 0.05 - 0.5 mol% |
| Solvent (optional) | DMAc, Toluene | Anhydrous |
| Azeotroping Agent | Toluene | ~10-20% of solvent volume |
| Dehydration Temp. | ~85°C | Temperature of toluene-water azeotrope |
| Polymerization Temp. | 140 - 160°C | Monitor viscosity increase |
| Reaction Time | 4 - 24 hours | Dependent on desired molecular weight |
| Precipitation Solvent | Methanol | - |
| Drying Conditions | 60 - 80°C, vacuum | 24 hours or until constant weight |
Mandatory Visualizations
Caption: Experimental workflow for the polycondensation of this compound.
Caption: Chemical structures of the monomer and the resulting polymer.
References
Applications of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether in High-Performance Polymers: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, with CAS number 2096-54-0, is an organosilicon compound recognized for its potential role in the development of high-performance polymers. Its chemical structure, featuring a flexible diphenyl ether core and reactive dimethylhydroxysilyl end groups, makes it a candidate for incorporation into polymer chains to enhance thermal stability, chemical resistance, and mechanical properties. This document provides an overview of its known applications and the general principles of its use in polymer synthesis, based on available information.
General Applications in Polymer Science
Based on available data, this compound is primarily utilized as a monomer, crosslinking agent, or toughening agent in the synthesis of advanced polymers, particularly silicone-based materials.[1] Its key applications include:
-
Polymer Modification : It can be incorporated into polymer matrices to improve their thermal stability and chemical resistance.[1]
-
Silicone Rubber and Resins : This monomer is used in the preparation of silicone rubber to enhance heat resistance and anti-aging properties. It also serves as a component in silicone resins to improve flexibility and friction resistance.[1]
A technical report from 1963 highlighted the synthesis of a "polydiphenyleneethersiloxane" through the catalytic condensation of 4,4'-bis(hydroxydimethylsilyl)diphenylether. This resulting polymer was noted for its "outstanding stability," indicating its potential for high-performance applications.
Synthesis of High-Performance Polymers
The synthesis of polymers using this compound typically involves a polycondensation reaction, where the hydroxyl groups on the silicon atoms react with other functional groups to form a polymer backbone.
Polycondensation for Polysiloxane Formation
The general principle for the synthesis of polysiloxanes from silanol-terminated monomers like this compound involves a condensation reaction. This process typically requires a catalyst and the removal of a small molecule byproduct, such as water, to drive the reaction toward the formation of high molecular weight polymers.
The logical workflow for such a polymerization is outlined below:
Caption: General workflow for the synthesis of polydiphenyleneethersiloxane.
Quantitative Data and Detailed Protocols
Despite the recognized potential of this compound, a comprehensive search of publicly available scientific literature and patents did not yield specific quantitative data on the properties of resulting polymers or detailed, reproducible experimental protocols for their synthesis. The information is often general, highlighting its role as an additive or comonomer without providing the in-depth data required for detailed application notes.
Therefore, it is not possible to provide structured tables of quantitative data or detailed experimental methodologies at this time. Researchers interested in utilizing this monomer are encouraged to perform initial exploratory studies to determine the optimal reaction conditions and to fully characterize the resulting polymers.
Conclusion
This compound is a promising monomer for the development of high-performance polymers, particularly those requiring enhanced thermal stability and chemical resistance. While its general applications in modifying silicone-based materials are acknowledged, there is a notable lack of detailed, publicly accessible research detailing its use as a primary monomer, the specific properties of the resulting polymers, and the precise protocols for their synthesis. Further research and publication in this area would be highly beneficial to the materials science community.
References
Application Notes and Protocols for the Formulation of Silicone Rubber and Resins Using 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is a valuable organosilicon compound utilized in the formulation of high-performance silicone rubbers and resins.[1] Its diphenyl ether backbone imparts enhanced thermal stability and flexibility to the resulting polymers.[1] The terminal dimethylhydroxysilyl groups serve as reactive sites for condensation polymerization, allowing for the creation of crosslinked networks with tailored properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers using this compound and their subsequent formulation into silicone rubber.
Key Applications
The incorporation of this compound into silicone formulations leads to materials with a desirable combination of properties, making them suitable for a range of specialized applications:
-
High-Temperature Resistant Materials: The inherent thermal stability of the diphenyl ether linkage makes these silicones well-suited for applications requiring sustained performance at elevated temperatures.
-
Flexible Coatings and Sealants: The flexibility imparted by the ether linkage results in materials that can withstand mechanical stress and deformation without cracking.
-
Adhesion Promoters: The unique chemical structure can enhance the adhesion of silicone elastomers to various substrates, including polycarbonate.
-
Drug Delivery Matrices: The biocompatibility and tunable properties of silicones make them attractive candidates for the encapsulation and controlled release of therapeutic agents.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane |
| CAS Number | 2096-54-0 |
| Molecular Formula | C16H22O3Si2 |
| Molecular Weight | 318.52 g/mol |
| Appearance | White solid |
| Melting Point | 85-91 °C (decomposes) |
| Boiling Point | 399.4 °C at 760 mmHg |
| Density | 1.1 g/mL |
Experimental Protocols
Protocol 1: Synthesis of Polydiphenyleneethersiloxane Resin
This protocol describes the synthesis of a polydiphenyleneethersiloxane resin via catalytic condensation of this compound. This method is adapted from historical technical reports on the synthesis of similar polymers and general procedures for the condensation of disilanols.
Materials:
-
This compound
-
Anhydrous Toluene
-
Catalyst (e.g., potassium hydroxide, tetramethylammonium hydroxide)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked round-bottom flask with a mechanical stirrer, a condenser, and a gas inlet/outlet. Purge the system with an inert gas (e.g., Nitrogen) to establish an inert atmosphere.
-
Charging the Reactor: Introduce a measured amount of this compound into the flask. Add anhydrous toluene to dissolve the monomer, aiming for a concentration that allows for efficient stirring and heat transfer.
-
Catalyst Addition: Add a catalytic amount of a suitable condensation catalyst. For instance, tetramethylammonium hydroxide can be used at a concentration of 0.25–5 mol% relative to the Si-OH groups.
-
Polymerization: Heat the mixture to reflux (approximately 110-120°C for toluene) with continuous stirring. Maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by observing the evolution of water as a byproduct of the condensation reaction.
-
Work-up: After the desired reaction time, cool the mixture to room temperature. Neutralize the catalyst if necessary (e.g., with a slight excess of a weak acid if a basic catalyst was used).
-
Purification: The resulting polymer solution can be purified by precipitation. Pour the toluene solution into a non-solvent such as methanol to precipitate the polymer. The precipitated polymer can then be collected by filtration and dried under vacuum to remove residual solvent.
Workflow for Polydiphenyleneethersiloxane Resin Synthesis
Caption: Synthesis of polydiphenyleneethersiloxane resin.
Protocol 2: Formulation of Silicone Rubber
This protocol outlines a general procedure for the formulation of a high-consistency silicone rubber using the synthesized polydiphenyleneethersiloxane resin as a base polymer.
Materials:
-
Polydiphenyleneethersiloxane resin (from Protocol 1)
-
Reinforcing filler (e.g., fumed silica)
-
Plasticizer (e.g., dimethylpolysiloxane fluid)
-
Crosslinking agent (e.g., organic peroxide such as dicumyl peroxide)
-
Additives (e.g., heat stabilizers, pigments, as required)
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Compression molding press
-
Post-curing oven
Procedure:
-
Mastication: Soften the polydiphenyleneethersiloxane resin on a two-roll mill.
-
Incorporation of Filler: Gradually add the reinforcing filler (e.g., fumed silica) to the resin on the mill. Continue milling until a homogeneous compound is obtained.
-
Addition of Plasticizer and Additives: Introduce the plasticizer and any other additives to the compound and continue milling until fully dispersed.
-
Addition of Crosslinking Agent: Add the crosslinking agent to the compound on a cool mill to prevent premature curing. Mill until the crosslinker is uniformly distributed.
-
Molding and Curing: The compounded silicone rubber can be shaped by compression molding at a specific temperature and time depending on the crosslinking agent used (e.g., 170°C for 10-15 minutes for dicumyl peroxide).
-
Post-Curing: To improve the mechanical properties and remove any volatile byproducts, the cured rubber is typically post-cured in an oven (e.g., at 200°C for 4 hours).
Workflow for Silicone Rubber Formulation
Caption: Formulation of silicone rubber.
Data Presentation
The following tables summarize typical properties of silicone rubbers and resins containing phenyl groups. While specific data for polymers derived solely from this compound is limited in publicly available literature, these values provide a representative overview of the expected performance.
Table 1: Typical Mechanical Properties of Phenyl-Containing Silicone Rubber
| Property | Typical Value Range |
| Tensile Strength (MPa) | 5.0 - 8.0 |
| Elongation at Break (%) | 150 - 400 |
| Hardness (Shore A) | 30 - 70 |
| Tear Strength (kN/m) | 15 - 35 |
Table 2: Typical Thermal and Electrical Properties of Phenyl-Containing Silicone Formulations
| Property | Typical Value Range |
| Glass Transition Temperature (Tg, °C) | -120 to -110 |
| Decomposition Temperature (T5, °C) | > 400 |
| Dielectric Strength (kV/mm) | 20 - 25 |
| Volume Resistivity (Ohm·cm) | 10^14 - 10^16 |
Signaling Pathway and Logical Relationships
The core of the silicone formulation process involves the polymerization of the difunctional monomer followed by crosslinking to form a stable network.
Logical Relationship of Silicone Formulation
Caption: From monomer to final silicone product.
Conclusion
This compound is a key monomer for synthesizing high-performance silicone polymers. The protocols and data presented here provide a foundational guide for researchers and professionals to formulate silicone rubbers and resins with enhanced thermal stability and flexibility. The adaptability of the formulation process allows for the tailoring of material properties to meet the demands of various advanced applications, including those in the pharmaceutical and drug development sectors. Further optimization of reaction conditions and formulation components will enable the development of next-generation silicone materials with superior performance characteristics.
References
Application Notes and Protocols: 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, also known by its chemical synonym (Oxybis(4,1-phenylene))bis(dimethylsilanol), is an organosilicon compound utilized as a crosslinking agent in polymer chemistry.[1] Its unique structure, featuring a flexible diphenyl ether core and reactive dimethylhydroxysilyl terminal groups, imparts significant improvements to the thermal stability, chemical resistance, and anti-aging properties of various polymers, particularly silicone rubbers and resins.[1] These characteristics make it a valuable component in the formulation of high-performance materials for demanding applications.
This document provides detailed application notes, experimental protocols, and data relevant to the function of this compound as a crosslinking agent.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 2096-54-0 | [1] |
| Molecular Formula | C₁₆H₂₂O₃Si₂ | [1] |
| Molecular Weight | 318.51 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 399.4 ± 42.0 °C | [1] |
| Density | 1.10 g/mL | [1] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | [1] |
| Storage Conditions | Sealed in a dry, room temperature environment. | [1] |
Mechanism of Action: Crosslinking
The crosslinking function of this compound is primarily based on the condensation reaction of its terminal silanol (Si-OH) groups. These groups can react with other silanol groups present on other molecules of the crosslinking agent or on hydroxyl-terminated polymer chains, such as polydimethylsiloxane (PDMS). This reaction, typically catalyzed by heat or a catalyst (e.g., a tin compound), results in the formation of stable siloxane bonds (Si-O-Si) and the elimination of water. The bifunctional nature of the molecule allows it to act as a bridge, connecting multiple polymer chains to form a three-dimensional network. This network structure is responsible for the enhanced mechanical and thermal properties of the final material.
References
Application Notes and Protocols for the Characterization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, a key intermediate in the synthesis of various silicon-containing polymers and materials. The following protocols and data are intended to serve as a guide for researchers in confirming the identity, purity, and stability of this compound.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This involves a combination of spectroscopic and chromatographic techniques to elucidate its chemical structure, determine its purity, and assess its thermal properties. The primary recommended techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure elucidation.
-
Mass Spectrometry (MS) for the determination of molecular weight and fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Thermal Analysis (DSC/TGA) to evaluate thermal stability and decomposition profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C16H22O3Si2 | [1][2] |
| Molecular Weight | 318.52 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | 85-91 °C (decomposes) | [2][3] |
| Boiling Point | 399.4 °C at 760 mmHg | [2] |
| Density | 1.1 g/mL | [2] |
| CAS Number | 2096-54-0 | [1][4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete assignment.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 4H | Aromatic Protons (ortho to -Si) |
| ~7.0 | d | 4H | Aromatic Protons (ortho to -O-) |
| ~2.5 | s | 2H | Si-OH |
| ~0.3 | s | 12H | Si-CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~158 | Aromatic C-O |
| ~135 | Aromatic C-Si |
| ~129 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~0 | Si-CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 10 ppm.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of -10 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable soft ionization technique.
Expected Mass Spectral Data (ESI-MS):
| m/z | Ion |
| 318.11 | [M]+ (Calculated: 318.1107) |
| 341.10 | [M+Na]+ |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Set the ion source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the peak corresponding to the molecular ion [M]+ and any common adducts (e.g., [M+Na]+).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (Si-OH) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (Si-CH₃) |
| 1600-1450 | Strong | Aromatic C=C stretch |
| 1260 | Strong | Si-CH₃ deformation |
| 1240 | Strong | C-O-C asymmetric stretch (diphenyl ether) |
| 830 | Strong | Si-C stretch |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Sample Spectrum Collection: Place the sample in the spectrometer and collect the spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantifying it in mixtures. A reversed-phase method is generally suitable.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
-
-
Instrumentation: Use an HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Method Setup: Set up the HPLC method with the parameters outlined in the table above.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution(s).
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percent method or quantify the amount of the compound using the calibration curve.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of the compound.
Expected Thermal Analysis Data:
| Technique | Observation |
| DSC | Endotherm corresponding to melting, followed by potential exotherm due to decomposition. |
| TGA | Onset of weight loss corresponding to decomposition. |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: Use a DSC or TGA instrument.
-
Method Parameters:
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 25 °C to 500 °C).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any thermal transitions (melting, crystallization, decomposition).
-
TGA: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
References
Application Note: Interpreting the ¹H NMR Spectrum of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
Introduction
4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is an organosilicon compound with applications in polymer chemistry and materials science. Its structure features a central diphenyl ether core symmetrically substituted with dimethylhydroxysilyl groups at the para positions. Understanding the purity and structure of this compound is critical for its application, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This document provides a detailed guide to the interpretation of the ¹H NMR spectrum of this compound, including an experimental protocol for sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule: the aromatic protons of the diphenyl ether core, the methyl protons on the silicon atoms, and the hydroxyl protons of the silanol groups.
Molecular Structure and Proton Environments
Caption: Molecular structure of this compound with proton environments highlighted.
Data Presentation
The expected chemical shifts, multiplicities, and integrations for the protons in this compound are summarized in the table below. These are estimated values based on the known spectral data of diphenyl ether and related organosilicon compounds. The exact chemical shifts may vary depending on the solvent and concentration used.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (HA) | ~ 7.3 - 7.5 | Doublet | 4H |
| Aromatic Protons (HB) | ~ 6.9 - 7.1 | Doublet | 4H |
| Methyl Protons (-Si(CH₃)₂) | ~ 0.2 - 0.4 | Singlet | 12H |
| Hydroxyl Protons (-SiOH) | ~ 1.5 - 3.0 (variable) | Singlet (broad) | 2H |
Interpretation of Signals:
-
Aromatic Protons: The diphenyl ether moiety will give rise to two sets of doublets in the aromatic region of the spectrum. The protons ortho to the silyl groups (HA) are expected to be downfield due to the electron-withdrawing nature of the silicon atom. The protons ortho to the ether linkage (HB) will be upfield in comparison. The coupling between these adjacent aromatic protons will result in a doublet splitting pattern for each signal.
-
Methyl Protons: The twelve protons of the four methyl groups attached to the silicon atoms are chemically equivalent and will therefore appear as a single, sharp singlet in the upfield region of the spectrum.
-
Hydroxyl Protons: The hydroxyl protons on the silanol groups will appear as a broad singlet. The chemical shift of this peak is highly variable and can be affected by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound and acquiring a ¹H NMR spectrum.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure
1. Sample Preparation
-
Weigh approximately 5-25 mg of the this compound sample into a clean, dry vial.[1][2][3]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][3][4]
-
Gently vortex the vial to dissolve the sample completely.
-
Prepare a filtration pipette by placing a small plug of glass wool into a Pasteur pipette.[1]
-
Filter the sample solution through the glass wool-plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1] The final volume in the NMR tube should be approximately 0.6-0.7 mL.[2][3][4]
-
Cap the NMR tube securely.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
2. Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Deuterated solvents are flammable and toxic. Handle them in a well-ventilated fume hood.
-
Be cautious when handling NMR tubes as they are fragile and can break easily.
This application note provides a comprehensive guide for the interpretation of the ¹H NMR spectrum of this compound and a detailed protocol for its analysis. Adherence to this protocol will ensure the acquisition of high-quality data for accurate structural elucidation and purity assessment.
References
Application Notes and Protocols for the Synthesis of Siloxane-Based Block Copolymers with 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of siloxane-based block copolymers utilizing 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. This monomer is a valuable building block for introducing aromatic ether segments into a polysiloxane backbone, thereby modifying the thermal, mechanical, and surface properties of the resulting copolymers. Such materials are of significant interest in the biomedical and pharmaceutical fields for applications including drug delivery systems, medical device coatings, and biocompatible elastomers.[1][2]
Introduction
Polydimethylsiloxane (PDMS) is a widely used polymer in biomedical applications due to its biocompatibility, thermal stability, low surface tension, and gas permeability.[2] However, its mechanical properties can be limited. By incorporating rigid segments, such as those derived from this compound, into the flexible PDMS backbone, it is possible to create thermoplastic elastomers with enhanced toughness and tunable properties. The synthesis of these block copolymers is typically achieved through step-growth polycondensation reactions.
Synthesis Pathway
The synthesis of siloxane-based block copolymers using this compound generally involves a polycondensation reaction with a difunctional siloxane comonomer. A common approach is the reaction with a dichlorosilane, such as dichlorodimethylsilane, or a short-chain α,ω-dichloropolydimethylsiloxane. This reaction proceeds with the elimination of hydrogen chloride (HCl), which is typically neutralized by a base scavenger.
Caption: Workflow for the synthesis of siloxane-diphenyl ether block copolymers.
Experimental Protocols
Materials
-
This compound (≥98%)
-
α,ω-Dichloropolydimethylsiloxane (DMS-C15 or similar, Mn determined by NMR)
-
Anhydrous Toluene (≥99.8%)
-
Pyridine (≥99.8%, anhydrous)
-
Methanol (ACS grade)
-
Nitrogen (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Standard laboratory glassware
Synthesis Procedure
-
Reactor Setup: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Monomer Dissolution: Charge the flask with this compound and anhydrous toluene (to achieve a final monomer concentration of approximately 15-20% w/v). Stir the mixture at room temperature until the monomer is completely dissolved.
-
Addition of Base: Add pyridine to the reaction mixture as an acid scavenger. The molar amount of pyridine should be at least twice the molar amount of the dichlorosiloxane monomer to be added.
-
Comonomer Addition: Dissolve the α,ω-dichloropolydimethylsiloxane in a small amount of anhydrous toluene and add it to the dropping funnel. Add the dichlorosiloxane solution dropwise to the stirred reaction mixture at room temperature over a period of 30-60 minutes.
-
Polycondensation: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours with continuous stirring under a nitrogen atmosphere.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the pyridinium hydrochloride salt.
-
Concentrate the filtrate by rotary evaporation.
-
Precipitate the viscous polymer solution by slowly adding it to a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer and wash it several times with methanol.
-
Dry the final copolymer under vacuum at 60-70 °C to a constant weight.
-
Characterization Data
The following tables summarize typical characterization data for siloxane-based block copolymers containing diphenyl ether units. The exact values will depend on the specific reaction conditions and the molecular weight of the siloxane precursor.
Table 1: Molecular Weight and Polydispersity
| Copolymer Sample | Siloxane Block Mn ( g/mol ) | Diphenyl Ether Content (wt%) | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | Polydispersity Index (PDI) |
| PSE-10 | 1000 | 25.4 | 25,000 | 45,000 | 1.8 |
| PSE-20 | 2000 | 15.2 | 38,000 | 72,200 | 1.9 |
| PSE-40 | 4000 | 8.3 | 55,000 | 104,500 | 1.9 |
Data is representative and based on analogous polymer systems.
Table 2: Thermal Properties
| Copolymer Sample | Glass Transition Temp. (Tg, °C) of PDMS Block | Melting Temp. (Tm, °C) of PDMS Block | 5% Weight Loss Temp. (TGA, °C) |
| PDMS | -123 | -45 | >400 |
| PSE-10 | -120 | -48 | >420 |
| PSE-20 | -121 | -47 | >415 |
| PSE-40 | -122 | -46 | >410 |
Data is representative and based on analogous polymer systems.[3]
Applications in Drug Development
Siloxane-based block copolymers are highly valuable in the pharmaceutical and medical fields. Their amphiphilic nature, arising from the combination of hydrophobic siloxane blocks and more rigid, potentially more hydrophilic blocks, allows them to self-assemble into various nanostructures such as micelles and vesicles.[4] These structures can encapsulate and deliver both hydrophobic and hydrophilic drugs, offering possibilities for controlled release formulations.[1][5]
The biocompatibility and low surface energy of the siloxane component make these copolymers suitable for coating medical devices to reduce biofouling and improve biocompatibility. Furthermore, their tunable mechanical properties, ranging from soft elastomers to tough thermoplastics, allow for their use in fabricating components of medical devices.
Caption: Relationship between copolymer properties and drug development applications.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichlorosilanes are corrosive and react with moisture to release HCl gas. Handle with care under anhydrous conditions.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
By following these protocols, researchers can successfully synthesize and characterize novel siloxane-based block copolymers incorporating this compound for a range of advanced applications in the biomedical and pharmaceutical industries.
References
- 1. EP2559722A1 - Silicone polyether copolymers and method for their manufacture - Google Patents [patents.google.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether for High-Performance Thermally Stable Materials
Introduction
4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is a versatile organosilicon monomer that serves as a key building block in the synthesis of advanced, thermally stable polymers. Its unique structure, combining flexible ether linkages with reactive silanol end groups, allows for its incorporation into various polymer backbones, significantly enhancing their thermal and mechanical properties. This document provides detailed application notes and protocols for researchers and scientists in materials science and drug development interested in leveraging this compound for creating high-performance materials.
Key Applications
The primary application of this compound lies in its use as a monomer or crosslinking agent to develop materials with superior thermal stability. These materials find use in a range of demanding applications:
-
Aerospace and Electronics: As matrices for high-temperature composites and encapsulants for electronic components that require long-term performance under extreme temperature cycling.
-
Coatings and Adhesives: In formulations for high-temperature coatings and adhesives that maintain their integrity and bonding strength at elevated temperatures.
-
Silicone Rubbers and Resins: To enhance the heat resistance and anti-aging properties of silicone elastomers and resins.
Mechanism of Thermal Stability
The incorporation of the diphenyl ether moiety into a polysiloxane backbone imparts rigidity and increases the glass transition temperature (Tg) of the resulting polymer. The siloxane bonds (Si-O-Si) are inherently strong and flexible, contributing to the overall thermal stability. When this compound is used in polycondensation reactions, it forms robust polymer chains that are resistant to thermal degradation.
Quantitative Data Summary
The following table summarizes the typical thermal properties of polymers synthesized using this compound. The exact values can vary depending on the specific co-monomers and the polymerization conditions.
| Property | Value | Test Method |
| Decomposition Temperature (Td) | > 450 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 150 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Char Yield at 800°C (Nitrogen) | > 60% | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable Polysiloxane via Polycondensation
This protocol describes the synthesis of a high-molecular-weight polysiloxane by the polycondensation of this compound with an aromatic dianhydride.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap (filled with toluene), and reflux condenser. Ensure the system is under a positive pressure of nitrogen.
-
Monomer Dissolution: In the flask, dissolve this compound and a stoichiometric equivalent of PMDA in anhydrous NMP.
-
Azeotropic Dehydration: Heat the mixture to 140-150°C to initiate the removal of water via azeotropic distillation with toluene. Continue this process until no more water is collected in the Dean-Stark trap.
-
Polymerization: After the complete removal of water, increase the temperature to 180-200°C to drive the polycondensation reaction. Maintain the reaction at this temperature for 8-12 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers and residual solvent. Dry the polymer in a vacuum oven at 80°C for 24 hours.
Protocol 2: Thermal Characterization of the Synthesized Polymer
This protocol outlines the procedures for evaluating the thermal stability of the synthesized polymer using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
A. Thermogravimetric Analysis (TGA)
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Sample Preparation: Place 5-10 mg of the dried polymer into a TGA sample pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen (or air for oxidative stability) with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 800 °C.
-
-
Data Analysis: Determine the onset of decomposition, the temperature of 5% weight loss (Td5), and the char yield at 800 °C.
B. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Seal 5-10 mg of the dried polymer in an aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen with a flow rate of 50 mL/min.
-
Heating/Cooling Cycles:
-
Heat from 30 °C to 300 °C at 10 °C/min (first heating scan).
-
Cool from 300 °C to 30 °C at 10 °C/min.
-
Heat from 30 °C to 300 °C at 10 °C/min (second heating scan).
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan to ensure the removal of any prior thermal history.
Visualizations
Chemical Structure and Polymerization
Caption: Polycondensation of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for polymer synthesis and thermal analysis.
Logical Relationship for Enhanced Thermal Stability
Caption: Key structural features leading to enhanced thermal stability.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether (CAS No. 2096-54-0).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main methods for synthesizing this compound.
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Traditional Grignard Method: This route starts with 4,4'-dibromodiphenyl ether, which is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with a dimethylchlorosilane species, followed by hydrolysis to yield the final product. A significant challenge with this method is the need for strictly anhydrous and oxygen-free conditions.[1]
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Continuous Flow Method: A more modern and efficient approach involves dissolving 4,4'-dibromodiphenyl ether and hexamethylcyclotrisiloxane in an organic solvent. These are treated with an organic lithium reagent and then mixed in a micro-mixer to react, forming the target compound.[1]
Q2: What are the key applications of this compound?
A2: This organosilicon compound is versatile and used in several fields.[1]
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Polymer Modification: It acts as a cross-linking and toughening agent, enhancing the thermal stability and chemical resistance of polymers.[1]
-
Silicone Resins and Rubbers: It is used to prepare silicone rubber with increased heat resistance and anti-aging properties and improves the flexibility of silicone resins.[1]
-
Medicinal Chemistry: It can be used as a directing group in the synthesis of specific drug molecules.[1]
Q3: What are the physical and chemical properties of this compound?
A3: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2096-54-0 | [1][2][3] |
| Molecular Formula | C₁₆H₂₂O₃Si₂ | [1][2][3] |
| Molecular Weight | 318.51 g/mol | [2][3] |
| Appearance | Colorless liquid or White solid | [1][3][4] |
| Boiling Point | 399.4 ± 42.0 °C | [1][3] |
| Melting Point | 85-91 °C (decomposes) | [5][3] |
| Density | 1.10 g/mL | [1][3] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Q4: How should this compound be stored?
A4: Due to its moisture sensitivity, the compound should be stored at room temperature in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation or self-condensation.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or no yield during the Grignard reaction step.
-
Possible Cause: Presence of moisture or oxygen in the reaction setup. Grignard reagents are extremely sensitive to water and atmospheric oxygen.
-
Solution:
-
Ensure all glassware is oven-dried (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or argon before use.
-
Use anhydrous solvents. It is recommended to freshly distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether).
-
Activate the magnesium turnings before use by gently heating under vacuum or by adding a small crystal of iodine to initiate the reaction.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction process.
-
Problem 2: The final product appears as an oil or wax and fails to crystallize.
-
Possible Cause 1: Presence of impurities. Unreacted starting materials or side-products can act as impurities that inhibit crystallization.
-
Solution 1: Purify the crude product. Column chromatography using silica gel with a hexane/ethyl acetate gradient is often effective. Alternatively, attempt recrystallization from a different solvent system.
-
Possible Cause 2: Incomplete hydrolysis of the silyl chloride intermediate. The presence of the Si-Cl bond instead of Si-OH can significantly alter the physical properties.
-
Solution 2: Ensure the hydrolysis step goes to completion. Add the silyl chloride intermediate to a mixture of a weak base (like sodium bicarbonate) in an ether/water mixture and stir vigorously for several hours to ensure full conversion.
-
Possible Cause 3: Formation of siloxane (Si-O-Si) oligomers. The di-silanol product can undergo self-condensation, especially in the presence of acid or base catalysts or upon heating, to form oligomeric species which are often oily.
-
Solution 3: Perform the hydrolysis under mild, neutral, or slightly basic conditions and at low temperatures. Avoid strong acids or bases and excessive heating during workup and purification.
Problem 3: The NMR spectrum of the final product shows broad peaks or peaks corresponding to Si-O-Si linkages.
-
Possible Cause: Self-condensation of the silanol groups. As mentioned above, this compound can self-condense to form dimers and oligomers containing siloxane bonds.
-
Solution:
-
Re-evaluate the hydrolysis and workup conditions. Use a buffered or weakly basic aqueous solution for hydrolysis to neutralize any generated HCl without promoting condensation.
-
Minimize heating during solvent removal. Use a rotary evaporator at low temperature.
-
Store the purified product under strictly anhydrous conditions to prevent further condensation over time.
-
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction (Traditional Method)
This protocol is a representative procedure based on standard organosilicon synthesis principles.
-
Preparation: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware thoroughly.
-
Grignard Formation: Add magnesium turnings (2.2 eq) to the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 4,4'-dibromodiphenyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 2-3 hours until the magnesium is consumed.
-
Silylation: Cool the Grignard reagent to 0°C. Add a solution of dimethyldichlorosilane (2.5 eq) in anhydrous THF dropwise via the dropping funnel, keeping the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Carefully pour the reaction mixture into a vigorously stirred mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate at 0°C. Stir for 1-2 hours.
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Workup and Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/toluene mixture) or by silica gel chromatography.
Visualizations
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impure_product -> cause_incomplete; impure_product -> cause_condensation; impure_product -> solution_purify [style=dashed]; cause_incomplete -> solution_hydrolysis; cause_condensation -> solution_mild;
} enddot Caption: Troubleshooting workflow for the synthesis of this compound.
References
How to improve the yield and purity of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory synthesis involves a two-step process:
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Grignard Reaction: Formation of a di-Grignard reagent from 4,4'-dibromodiphenyl ether, which then reacts with an excess of dimethylchlorosilane to form the precursor, 4,4'-bis(dimethylchlorosilyl)diphenyl ether.
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Hydrolysis: The subsequent hydrolysis of the dichlorosilane precursor to the desired this compound (a diarylsilanol).[1]
An alternative, more efficient method for large-scale synthesis involves a continuous process using 4,4′-dibromodiphenyl ether and hexamethylcyclotrisiloxane with an organolithium reagent.[1]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include:
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Moisture Sensitivity: Grignard reagents and chlorosilanes are highly sensitive to moisture, requiring strictly anhydrous reaction conditions to prevent quenching and loss of yield.
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Self-Condensation: The product, a silanol, is prone to self-condensation to form siloxane oligomers, which reduces the yield of the desired monomer and complicates purification.
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Purification: Separating the desired diarylsilanol from unreacted starting materials, Grignard byproducts, and siloxane oligomers can be challenging.
Q3: What are the main applications of this compound?
A3: This compound is a versatile organosilicon compound used as a crosslinker or toughening agent in polymer modification to enhance thermal stability and chemical resistance. It is also utilized in the preparation of silicone rubbers and resins to improve their heat and aging resistance. In medicinal chemistry, it can serve as a directing group in the synthesis of specific drug molecules.[1]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of Grignard reagent | 1. Presence of moisture in glassware or solvents. 2. Inactive magnesium surface. 3. Impure starting materials (e.g., 4,4'-dibromodiphenyl ether). | 1. Rigorously dry all glassware in an oven and use anhydrous solvents. 2. Activate magnesium turnings with iodine or 1,2-dibromoethane. 3. Purify the starting materials before use. |
| Low yield of 4,4'-bis(dimethylchlorosilyl)diphenyl ether | 1. Incomplete reaction with dimethylchlorosilane. 2. Formation of Wurtz coupling byproducts. | 1. Use a sufficient excess of dimethylchlorosilane and ensure adequate reaction time. 2. Add the Grignard reagent slowly to the dimethylchlorosilane solution at a low temperature. |
| Low yield of the final silanol product after hydrolysis | 1. Excessive self-condensation to siloxanes. 2. Incomplete hydrolysis. 3. Loss of product during workup and purification. | 1. Perform hydrolysis at low temperatures and under controlled pH conditions. 2. Ensure sufficient water and reaction time for complete hydrolysis. 3. Optimize extraction and recrystallization procedures to minimize product loss. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of siloxane oligomers in the final product | Self-condensation of the silanol product. | 1. Minimize heating during workup and purification. 2. Use a suitable non-polar solvent for recrystallization to selectively crystallize the silanol. 3. Consider purification by column chromatography on silica gel. |
| Presence of unreacted starting materials or intermediates | 1. Incomplete Grignard reaction. 2. Incomplete hydrolysis. | 1. Ensure the Grignard reaction goes to completion by monitoring with TLC or GC. 2. Extend the hydrolysis reaction time or adjust the pH. |
| Product is an oil or fails to crystallize | Presence of significant impurities that inhibit crystallization. | 1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Try different solvent systems for recrystallization, such as mixed solvents (e.g., hexane/ethyl acetate). |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-bis(dimethylchlorosilyl)diphenyl ether (Grignard Step)
Materials:
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4,4'-Dibromodiphenyl ether
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Dimethylchlorosilane
-
Iodine (for activation)
Procedure:
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (2.2 equivalents) and a crystal of iodine to the flask.
-
Add anhydrous THF to cover the magnesium.
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In the dropping funnel, prepare a solution of 4,4'-dibromodiphenyl ether (1 equivalent) in anhydrous THF.
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Add a small portion of the dibromodiphenyl ether solution to the magnesium suspension to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction starts, add the remaining dibromodiphenyl ether solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of excess dimethylchlorosilane (at least 4 equivalents) in anhydrous THF and cool to 0 °C.
-
Slowly transfer the prepared Grignard reagent solution to the dimethylchlorosilane solution via a cannula while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 4,4'-bis(dimethylchlorosilyl)diphenyl ether.
Protocol 2: Hydrolysis to this compound
Materials:
-
Crude 4,4'-bis(dimethylchlorosilyl)diphenyl ether
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the crude 4,4'-bis(dimethylchlorosilyl)diphenyl ether in diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring. The bicarbonate solution neutralizes the HCl byproduct of the hydrolysis.
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Continue stirring at 0 °C for 1-2 hours after the addition is complete.
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Separate the organic layer, wash it with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
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A suitable solvent system (e.g., hexane/ethyl acetate or toluene)
Procedure:
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Dissolve the crude product in a minimum amount of a hot solvent (e.g., toluene or a mixture of hexane and ethyl acetate).
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield and purity of the final product. Note that these are representative values and actual results may vary.
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Reaction Time (h) | Yield of 4,4'-bis(dimethylchlorosilyl)diphenyl ether (%) |
| Diethyl Ether | 4 | 75 |
| Tetrahydrofuran (THF) | 3 | 85 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 3 | 82 |
Table 2: Effect of Hydrolysis Temperature on Product Purity
| Hydrolysis Temperature (°C) | Purity of this compound (%) | Percentage of Siloxane Impurity (%) |
| 0 | 95 | 5 |
| 25 (Room Temperature) | 80 | 20 |
| 50 | 65 | 35 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
This technical support guide provides researchers, scientists, and drug development professionals with effective purification techniques for 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route. If prepared via a Grignard reaction from 4,4'-dibromodiphenyl ether, impurities may include unreacted starting materials, mono-silylated diphenyl ether, and biphenyl derivatives formed from Wurtz-type coupling.[1][2] Hydrolysis of the Grignard reagent can also lead to the formation of benzene. If the subsequent hydrolysis of a chlorosilane precursor is incomplete, residual chlorinated species may be present.
Q2: My purified this compound appears to be degrading or polymerizing over time. What could be the cause?
A2: this compound is a silanol and is susceptible to self-condensation, especially in the presence of acid or base catalysts, or upon heating, to form siloxanes. It is also moisture-sensitive.[3] Store the purified compound under an inert, dry atmosphere and at a low temperature to minimize degradation.
Q3: How can I effectively remove residual silanol byproducts from my sample?
A3: Careful column chromatography is typically the most effective method for removing silanol byproducts. A gradient elution starting with a non-polar solvent and gradually increasing polarity can separate the desired product from more polar silanol impurities.
Q4: I am having trouble visualizing my compound on a TLC plate under UV light. What can I do?
A4: While the diphenyl ether moiety should be UV active, if the concentration is low, visualization can be difficult. Staining the TLC plate with potassium permanganate or phosphomolybdic acid can help visualize silanol compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is insoluble in the chosen solvent at all temperatures. | Use a lower-boiling point solvent or a solvent mixture. Ensure the compound is fully dissolved before cooling. |
| No Crystal Formation | The solution is not supersaturated. The cooling process is too rapid. | Concentrate the solution by evaporating some solvent. Cool the solution slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the compound. Cool the solution to a lower temperature. Use a co-solvent system to decrease solubility upon cooling. |
| Impure Crystals | The cooling process was too fast, trapping impurities. The chosen solvent is not ideal for rejecting impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The solvent system is not optimal. The column was not packed properly. | Use TLC to determine an appropriate solvent system that gives good separation (Rf values between 0.2 and 0.5). Ensure the column is packed uniformly without any cracks or bubbles. |
| Compound Degradation on Column | The silica gel is too acidic.[4] | Neutralize the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine before packing the column.[5] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Peak Tailing | The compound is interacting with the acidic silanol groups on the silica surface.[4] | Add a small amount of a polar solvent (e.g., methanol) or a competing base (e.g., triethylamine) to the eluent to reduce tailing.[4] |
| Compound is Insoluble in Eluent | The chosen eluent is not polar enough to dissolve the compound. | Use a stronger (more polar) solvent system for elution. Consider dry loading the sample onto the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined empirically. A mixed solvent system, such as toluene/hexane or ethyl acetate/hexane, is often effective.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Toluene, Hexane, Ethyl Acetate)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., toluene) and heat the mixture to reflux with stirring until the solid dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: Slowly add a less polar co-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly turbid.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Suitable Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Low | Good for dissolving the compound when hot. |
| Hexane | 69 | Very Low | Often used as a co-solvent to decrease solubility upon cooling. |
| Ethyl Acetate | 77 | Medium | Can be a good primary solvent. |
| Acetone | 56 | High | May be too polar, leading to high solubility even when cold. |
| Water | 100 | Very High | Unsuitable due to the moisture sensitivity of the compound and poor solubility of organics.[6] |
Table 2: Common Impurities and their Potential Removal Methods
| Impurity | Structure | Potential Removal Method |
| 4-Bromo-4'-(dimethylhydroxysilyl)diphenyl ether | Br-C₆H₄-O-C₆H₄-Si(CH₃)₂OH | Column Chromatography |
| Biphenyl | C₆H₅-C₆H₅ | Recrystallization (Biphenyl is often more soluble in non-polar solvents).[1] |
| Siloxane Oligomers | [-O-Si(CH₃)₂-C₆H₄-O-C₆H₄-Si(CH₃)₂-]n | Column Chromatography (Oligomers are typically less polar). |
| Unreacted 4,4'-Dibromodiphenyl ether | Br-C₆H₄-O-C₆H₄-Br | Column Chromatography |
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Controlling molecular weight during the polymerization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions to help control the molecular weight of the resulting polymer.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | Presence of monofunctional impurities: Impurities with a single reactive site can act as chain stoppers, prematurely terminating polymerization. | - Purify the this compound monomer before use. \n - Ensure all solvents and reagents are anhydrous and of high purity. |
| Incorrect stoichiometry: An excess of one functional group can limit the extent of the reaction and, consequently, the molecular weight.[1][2] | - Accurately weigh all reactants. \n - Use high-purity monomers to ensure a precise 1:1 stoichiometric ratio of reactive groups. | |
| Incomplete reaction: The polymerization may not have reached equilibrium, resulting in shorter polymer chains. | - Increase the reaction time. \n - Optimize the reaction temperature to ensure complete conversion. | |
| Presence of water: Water can react with the hydroxyl groups on the monomer, interfering with the polymerization process. | - Use anhydrous solvents and reagents. \n - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| High Molecular Weight / Gelation | Absence of a chain-limiting agent: Without a mechanism to control chain growth, the polymerization can proceed unchecked, leading to excessively high molecular weight or cross-linking. | - Introduce a controlled amount of a monofunctional silane to act as a chain stopper. \n - Deliberately create a slight stoichiometric imbalance by adding a small excess of one of the bifunctional monomers.[1] |
| High catalyst concentration: An excessive amount of catalyst can lead to rapid, uncontrolled polymerization. | - Optimize the catalyst concentration through a series of trial experiments. | |
| Localized high monomer concentration: Poor mixing can lead to areas of high monomer concentration, promoting rapid and uncontrolled chain growth. | - Ensure efficient and continuous stirring throughout the reaction. | |
| Broad Molecular Weight Distribution | Side reactions: Unwanted side reactions can lead to the formation of polymer chains of varying lengths. | - Optimize the reaction temperature to minimize side reactions. \n - Ensure high-purity monomers and a clean reaction setup. |
| Non-uniform reaction conditions: Temperature or concentration gradients within the reactor can cause different rates of polymerization, leading to a broader distribution of molecular weights. | - Ensure uniform heating and efficient stirring to maintain homogeneous reaction conditions. | |
| Incremental monomer addition: Adding monomer in portions can lead to multiple initiation events and a broader molecular weight distribution. | - Add all monomers at the beginning of the reaction, unless a specific controlled addition protocol is being followed. |
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of the polymer?
A1: Precise control over the molecular weight can be achieved by a few methods. One common technique is to introduce a monofunctional reagent, which acts as a chain terminator. The amount of the monofunctional reagent added will determine the final average molecular weight. Another method is to use a slight excess of one of the bifunctional monomers.[1] The extent of the stoichiometric imbalance will dictate the theoretical maximum molecular weight.
Q2: What is the role of a catalyst in this polymerization, and how does its concentration affect the outcome?
A2: A catalyst is typically used to increase the rate of the polycondensation reaction. The concentration of the catalyst can significantly impact both the reaction rate and the final molecular weight. Higher catalyst concentrations generally lead to faster reactions but can also result in less control over the polymerization process, potentially leading to a broader molecular weight distribution or even gelation. It is crucial to optimize the catalyst concentration for the desired outcome.
Q3: What are the ideal reaction conditions (temperature, time, atmosphere) for this polymerization?
A3: The ideal reaction conditions are highly dependent on the specific catalyst system and desired polymer characteristics. Generally, the reaction is carried out at elevated temperatures to promote the condensation reaction and remove byproducts. The reaction time needs to be sufficient to reach the desired degree of polymerization. It is essential to conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to prevent side reactions with atmospheric moisture and oxygen, which can terminate chains and affect the molecular weight.
Q4: How can I monitor the progress of the polymerization reaction?
A4: The progress of the reaction can be monitored by tracking the increase in viscosity of the reaction mixture. As the polymer chains grow, the viscosity will increase. Another method is to take aliquots of the reaction mixture at different time points and analyze the molecular weight and molecular weight distribution using techniques like Gel Permeation Chromatography (GPC).
Experimental Protocols
General Protocol for Controlled Molecular Weight Polymerization
This protocol describes a general method for the polymerization of this compound to a target molecular weight by using a monofunctional chain-stopper.
Materials:
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This compound (highly purified)
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Monofunctional chain-stopper (e.g., trimethylsilanol)
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Anhydrous toluene
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Catalyst (e.g., a tin-based catalyst or a strong acid/base)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.
-
Charging the Reactor: To the flask, add a calculated amount of this compound and the desired amount of the monofunctional chain-stopper in anhydrous toluene. The amount of chain-stopper will determine the final molecular weight.
-
Inert Atmosphere: Purge the reactor with the inert gas for at least 30 minutes to remove any air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with continuous stirring.
-
Catalyst Addition: Once the reaction mixture has reached the set temperature, add the catalyst.
-
Polymerization: Allow the reaction to proceed for the desired amount of time. Monitor the reaction progress by observing the increase in viscosity.
-
Termination and Isolation: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying in a vacuum oven.
Visualizations
Logical Relationship for Controlling Molecular Weight
Caption: Factors influencing the final molecular weight in the polymerization.
Experimental Workflow for Controlled Polymerization
Caption: Step-by-step workflow for a controlled polymerization experiment.
References
Identifying and minimizing side reactions in silanol monomer polymerization.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with silanol monomer polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in silanol monomer polymerization?
A1: The primary side reactions in silanol monomer polymerization are intramolecular cyclization and uncontrolled intermolecular condensation.
-
Intramolecular Cyclization: This process leads to the formation of cyclic siloxanes, which are often volatile and can be difficult to remove from the final polymer. This reaction is particularly prevalent when using di-functional silanol monomers.
-
Uncontrolled Intermolecular Condensation: This can lead to a broad molecular weight distribution, gel formation, and the creation of branched or cross-linked structures instead of the desired linear polymer.[1][2] The reaction mechanism can be influenced by factors like pH, with an SN2-Si mechanism often occurring in alkaline media and an SN1-Si mechanism in neutral or acidic conditions.[1]
Q2: How does pH affect silanol polymerization and side reactions?
A2: The pH of the reaction medium is a critical parameter that significantly influences both the rate of polymerization and the prevalence of side reactions. The minimum reaction rate for hydrolysis and condensation occurs at approximately pH 7 and pH 4, respectively.[3][4] A change of one pH unit in either direction can result in a tenfold increase in the reaction rate.[3][4]
-
Acidic Conditions (pH < 4): In acidic media, the hydrolysis of alkoxysilane precursors is generally fast, while condensation is slow.[1] This can lead to the formation of more linear, less branched polymer structures.[5] The acid-catalyzed condensation proceeds via protonation of a silanol group, followed by an SN2 displacement.[4]
-
Alkaline Conditions (pH > 7): In basic media, condensation reactions are typically faster than hydrolysis.[1] This can promote the formation of more highly branched and cross-linked structures.[5] At pH > 10, the hydrolysis of the initial intermediate can be inhibited due to the ionization of the silanol group.[4]
Q3: What is the role of the catalyst in controlling side reactions?
A3: The choice of catalyst is crucial for directing the polymerization towards the desired product and minimizing side reactions. Common catalysts include acids, bases, and organometallic compounds like those based on tin.[3][6][7]
-
Acid and Base Catalysts: These catalysts primarily influence the rates of hydrolysis and condensation reactions, as described above.[5]
-
Organotin Catalysts: Compounds like dibutyltin dilaurate (DBTDL) are effective in catalyzing the condensation of silanol-terminated siloxanes.[6][7] The catalytic cycle begins with the hydrolysis of the tin compound to form the active organotin hydroxide species.[4] This active catalyst then reacts with silanol groups to form siloxane bonds.[4] However, regulatory restrictions on tin compounds are increasing.[4]
Troubleshooting Guides
Issue 1: Low Polymer Yield and/or Presence of Volatile Side Products
Possible Cause: Intramolecular cyclization is likely a significant competing reaction.
Troubleshooting Steps:
-
Increase Monomer Concentration: Higher concentrations favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization).
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also favor the formation of cyclic byproducts.[2] A systematic study of the reaction temperature is recommended to find the optimal balance.
-
Solvent Selection: The choice of solvent can influence the conformation of the growing polymer chain and thus the propensity for cyclization. Less polar solvents may favor intermolecular interactions.
-
Controlled Monomer Addition: A slow, continuous addition of the monomer to the reaction mixture can help maintain a low instantaneous monomer concentration, which can suppress cyclization.
Issue 2: Gel Formation or Insoluble Polymer
Possible Cause: Uncontrolled intermolecular condensation leading to excessive branching and cross-linking.
Troubleshooting Steps:
-
Adjust pH: As detailed in the FAQ, moving towards more acidic conditions can slow down the condensation reaction relative to hydrolysis, favoring the formation of more linear polymers.[1][5]
-
Control Water Content: The stoichiometric amount of water required depends on the functionality of the silane monomer.[1][8] Excess water can drive the condensation reaction too quickly. Conversely, insufficient water will lead to incomplete hydrolysis.
-
Lower Catalyst Concentration: A high catalyst concentration can lead to a rapid and uncontrolled polymerization.
-
Reduce Temperature: Lowering the reaction temperature will decrease the rate of condensation, allowing for more controlled polymer growth.[6]
Issue 3: Broad Molecular Weight Distribution
Possible Cause: A combination of side reactions, including cyclization and uncontrolled condensation, as well as potential chain transfer or termination reactions.
Troubleshooting Steps:
-
Purify Monomers and Reagents: Impurities can act as initiators or chain transfer agents, leading to a broader molecular weight distribution.[9] Ensure all starting materials are of high purity.
-
Optimize Catalyst System: The choice and concentration of the catalyst can significantly impact the control over the polymerization. For instance, certain organotin catalysts have been shown to produce polymers with a narrow molar mass distribution.[6]
-
Implement Controlled Polymerization Techniques: Techniques like ring-opening polymerization of cyclic siloxanes can offer better control over the molecular weight and architecture of the final polymer.[10]
-
Monitor the Reaction: Utilize analytical techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) at different time points to monitor the evolution of the molecular weight distribution and identify when control is lost.[2]
Data Presentation
Table 1: Effect of pH on Hydrolysis and Condensation Rates
| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Predominant Structure |
| < 4 (Acidic) | Fast | Slow | Linear, weakly branched[5] |
| 4 - 7 (Neutral) | Minimum around pH 7 | Minimum around pH 4 | Intermediate |
| > 7 (Basic) | Slow | Fast | Highly branched, colloidal[5] |
Table 2: Common Analytical Techniques for Side Product Identification
| Technique | Information Provided | Common Side Products Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds.[11] | Cyclic siloxanes (e.g., D3, D4, D5).[12] |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular weight distribution of the polymer.[2] | Low molecular weight oligomers, broad polymer distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si) | Structural information, degree of condensation.[2][7] | Silanol end-groups, cyclic structures, branching points. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (Si-OH, Si-O-Si).[13] | Unreacted silanol groups, formation of siloxane bonds. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Surface-sensitive detection of polysiloxanes.[14] | Contamination and distribution of different polysiloxane types.[14] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Silanol Monomer Polymerization
-
Surface Preparation (if applicable): Ensure the reaction vessel is scrupulously clean to prevent unwanted side reactions.[15]
-
Reagent Preparation: Use freshly purified silanol monomers and solvents to avoid impurities that could interfere with the polymerization.[9][15]
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can trigger side reactions.[9]
-
Controlled Addition: Dissolve the silanol monomer in an appropriate solvent and add it slowly to the reaction vessel containing the solvent and catalyst.
-
Temperature Control: Maintain a constant and optimized temperature throughout the reaction.
-
Monitoring: Periodically take aliquots from the reaction mixture for analysis by techniques such as GPC/SEC or NMR to track the progress of the polymerization and the formation of any side products.[2]
-
Termination: Once the desired molecular weight is achieved, terminate the reaction by adding a suitable quenching agent.
-
Purification: Purify the polymer to remove unreacted monomer, catalyst residues, and any side products.[11] Methods can include precipitation, distillation, or column chromatography.[11][16]
Protocol 2: Identification of Cyclic Siloxanes using GC-MS
-
Sample Preparation: Dissolve a known amount of the crude polymer product in a suitable solvent (e.g., hexane or diethyl ether).
-
Internal Standard: Add a known amount of an internal standard to the sample solution for quantification.
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a column suitable for separating siloxanes.
-
Data Analysis: Identify the peaks corresponding to cyclic siloxanes by comparing their mass spectra with a library of known compounds. Quantify the amount of each cyclic species based on the peak area relative to the internal standard.
Visualizations
Caption: Competing reaction pathways in silanol polymerization.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. paint.org [paint.org]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. silicones.eu [silicones.eu]
- 13. mdpi.com [mdpi.com]
- 14. Polysiloxane Surface Analysis Laboratory | tascon.eu - Tascon - Surface Analysis [tascon.eu]
- 15. benchchem.com [benchchem.com]
- 16. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
Strategies to prevent gelation during polysiloxane synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during polysiloxane synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during polysiloxane synthesis that can lead to premature gelation.
Question 1: My reaction mixture gelled unexpectedly. What are the primary causes?
Answer: Premature gelation during polysiloxane synthesis is typically a result of uncontrolled cross-linking. Several factors can contribute to this issue:
-
High Reactant Concentration: Increased concentrations of monomers or cross-linking agents can accelerate the reaction rate, leading to the rapid formation of a polymer network.[1]
-
Presence of Water: In systems using strong acid or base catalysts, water can lead to unintended side reactions and uncontrolled silanol self-condensation, promoting gelation.[1]
-
Catalyst Activity: Highly active or nucleophilic catalysts can result in low polymerization selectivity, causing undesirable side reactions and premature gelation.
-
Reaction Temperature: Elevated temperatures can increase the rate of polymerization and side reactions, such as the exchange of Si-H and alkoxy groups, which can contribute to gelation.[1]
-
Monomer Purity: Impurities in monomers can initiate unwanted side reactions, leading to branching and cross-linking.
Question 2: How can I control the reaction kinetics to prevent gelation?
Answer: Controlling the reaction kinetics is crucial for preventing premature gelation. Here are several strategies:
-
Optimize Reactant Concentration: Lowering the concentration of reactants can slow down the polymerization rate, allowing for better control over the formation of linear polymers versus a cross-linked network.[1]
-
Control the Rate of Addition: A slow, controlled addition of reactants, particularly the cross-linking agent, can help maintain a low instantaneous concentration and prevent rapid, uncontrolled polymerization.
-
Temperature Management: Conducting the reaction at a lower temperature can help to slow down the reaction rate and minimize side reactions. Conversely, for some systems like sol-gel processes, a controlled higher temperature (e.g., 65 °C) can promote a higher degree of condensation and a more uniform network, thus preventing uncontrolled gelation.
-
Catalyst Selection and Concentration: Choose a catalyst with appropriate activity for your system. Using a lower catalyst concentration will generally slow down the reaction. For instance, in hydrosilylation reactions, the curing time is inversely proportional to the platinum catalyst concentration. Encapsulated catalysts can also be used to control the release and activity of the catalyst.
Question 3: What role does the solvent play in preventing gelation?
Answer: The choice of solvent can significantly influence the outcome of the polymerization. The polarity of the solvent can affect the solubility of the reactants and the growing polymer chains. In some cases, a more polar solvent can promote the formation of gels. Therefore, it is important to select a solvent that ensures all components remain in solution throughout the reaction and does not promote undesirable side reactions.
Question 4: Are there specific synthesis methods that are less prone to gelation?
Answer: Yes, certain synthesis methods offer better control over the polymerization process and are less susceptible to gelation:
-
Ring-Opening Polymerization (ROP): ROP of cyclosiloxanes, particularly under controlled conditions, is a common method for producing linear polysiloxanes with a narrow molecular weight distribution.[2][3][4][5] Using a coordinating solvent like alcohol with a phosphonium cation catalyst can prevent "backbiting" reactions that lead to cyclic byproducts and can help avoid gelation.[3]
-
Piers-Rubinsztajn Reaction: This "metal-free" catalytic method, often using tris(pentafluorophenyl)borane (B(C6F5)3), allows for the synthesis of well-defined polysiloxanes under anhydrous conditions, which minimizes side reactions caused by water.[1] However, it's important to note that this reaction can be rapid and may still lead to gelation if not properly controlled.[1]
-
Anionic Polymerization with End-Cappers: In anionic polymerization, the use of an end-capping agent, such as triethyl borate, can prevent the continued polymerization of opened siloxane rings, thus inhibiting gel formation.[6]
Quantitative Data on Gelation Prevention
The following tables summarize quantitative data on how different reaction parameters can be adjusted to prevent gelation.
Table 1: Effect of Catalyst Concentration on Gel Time
| Catalyst System | Catalyst Concentration | Temperature (°C) | Gel Time (minutes) |
| Platinum Catalyst in Hydrosilylation | 1-2 ppm | Room Temperature | ~60 |
| Platinum Catalyst in Hydrosilylation | 2-5 ppm | 25 | ~30 |
| Platinum Catalyst with Inhibitor | 10 ppm | Room Temperature | ~100 |
| Platinum Catalyst with Inhibitor | 20 ppm | Room Temperature | ~50 |
| n-butylamine in Sol-Gel | Low | - | Increased |
| n-butylamine in Sol-Gel | High | - | Decreased |
Table 2: Effect of Temperature on Polysiloxane Network Formation (Sol-Gel Process)
| Temperature (°C) | Total Condensation Degree | Total Dimensionality (d_total) |
| Room Temperature | < 75% | 2.5 |
| 65 | > 80% | 2.8 |
Experimental Protocols to Prevent Gelation
Protocol 1: Controlled Ring-Opening Polymerization (ROP) of Hexamethylcyclotrisiloxane (D3)
This protocol describes a living anionic polymerization method to synthesize linear polydimethylsiloxane (PDMS) with a controlled molecular weight, minimizing the risk of gelation.
Materials:
-
Hexamethylcyclotrisiloxane (D3), dried and distilled
-
Anhydrous hexanes (or other suitable aprotic solvent)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Terminating agent (e.g., methacryloxypropyldimethylchlorosilane)
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a nitrogen-purged round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of D3 monomer in anhydrous hexanes.
-
Stir the reaction mixture at room temperature until the D3 is completely dissolved.
-
Slowly add the calculated amount of n-BuLi initiator via a syringe or addition funnel. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Allow the initiation to proceed for 1 hour with stirring.
-
Add anhydrous THF to the solution to act as a polymerization promoter.
-
Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion.
-
Once the desired monomer conversion is achieved (e.g., ~95%), add a slight excess of the terminating agent to quench the living polymer chains.
-
Stir the solution overnight to ensure complete termination.
-
Wash the reaction mixture three times with deionized water in a separatory funnel.
-
Dry the organic layer with anhydrous MgSO4.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting polymer under vacuum at an elevated temperature (e.g., 80 °C) to remove any residual volatile compounds.
Protocol 2: Synthesis of Linear Polysiloxanes via the Piers-Rubinsztajn Reaction
This protocol outlines the synthesis of linear polysiloxanes using the metal-free B(C6F5)3 catalyst, which requires strictly anhydrous conditions to prevent side reactions and gelation.
Materials:
-
α,ω-Hydride-terminated polydimethylsiloxane (H-PDMS-H)
-
Triethoxyoctylsilane (or other suitable alkoxysilane)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) solution in a dry, inert solvent (e.g., toluene)
-
Anhydrous toluene
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
In a nitrogen-purged flask, dissolve the H-PDMS-H and triethoxyoctylsilane in anhydrous toluene.
-
Stir the solution to ensure homogeneity.
-
Slowly add the B(C6F5)3 catalyst solution to the reaction mixture with vigorous stirring. The catalyst concentration should be kept low (e.g., <0.5 mol%).
-
The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by observing the disappearance of the Si-H peak (around 4.7 ppm) in the ¹H NMR spectrum.
-
Once the reaction is complete, the catalyst can be deactivated if necessary, though in many cases, the product can be used directly after solvent removal.
-
Remove the solvent under reduced pressure to obtain the linear polysiloxane product.
Visualizing Gelation Prevention Strategies
Diagram 1: Troubleshooting Workflow for Premature Gelation
This diagram provides a logical workflow for identifying and addressing the root causes of premature gelation.
Caption: A troubleshooting decision tree for premature gelation.
Diagram 2: Controlled vs. Uncontrolled Polymerization
This diagram illustrates the logical relationship between reaction control and the final product, highlighting the factors that lead to either a desired linear polymer or an undesirable gel.
Caption: Factors influencing polymerization outcome.
References
- 1. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ring-opening polymerization of cyclosiloxanes in the presence of bis ([alpha], [omega]-aminopropyl)-1,3-tetramethyldisiloxane [vtechworks.lib.vt.edu]
- 3. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. academic.oup.com [academic.oup.com]
- 6. WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock - Google Patents [patents.google.com]
Handling the moisture sensitivity of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether.
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully handling and utilizing the moisture-sensitive compound, 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or reaction failure | Reagent Degradation: The dimethylhydroxysilyl groups are susceptible to hydrolysis upon exposure to moisture, leading to the formation of siloxanes and water. This reduces the concentration of the active reagent. | Verify Reagent Quality: Before use, visually inspect the compound. It should be a clear liquid or a white solid.[1][2] Cloudiness, precipitation, or a change in viscosity may indicate hydrolysis and polymerization. Use Anhydrous Conditions: Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[3][4][5] Use oven-dried glassware and anhydrous solvents. |
| Formation of insoluble precipitates in the reaction mixture | Hydrolysis and Condensation: Exposure to ambient or solvent moisture can cause the silanol groups to condense, forming insoluble polysiloxane byproducts. | Strict Moisture Control: Ensure all reaction components, including solvents and other reagents, are rigorously dried. Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent.[4] Reagent Purification: If the reagent is suspected to be partially hydrolyzed, it may be possible to purify it by distillation under reduced pressure, although this can be challenging due to its high boiling point. |
| Poor solubility of the compound in non-polar solvents | Self-Condensation: The presence of hydroxyl groups can lead to intermolecular hydrogen bonding and self-condensation over time, especially with trace moisture, increasing its polarity and reducing solubility in non-polar organic solvents. | Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place, such as a desiccator.[3] Solvent Selection: Use polar aprotic solvents that have been properly dried, such as tetrahydrofuran (THF) or dimethylformamide (DMF), if compatible with your reaction. |
| Variability in material properties (e.g., in polymer synthesis) | Inconsistent Cross-linking: In polymerization reactions, moisture contamination will lead to uncontrolled hydrolysis and condensation of the silanol monomers, resulting in a polymer with a non-uniform structure and altered mechanical or thermal properties.[6] | Controlled Reaction Conditions: Maintain stringent anhydrous conditions throughout the polymerization process. Monitor for any changes in viscosity or the appearance of gels that might indicate premature or uncontrolled cross-linking. Characterize Monomer: Before use in a critical polymerization, consider characterizing the monomer via techniques like Karl Fischer titration to quantify water content or NMR spectroscopy to check for signs of degradation. |
Frequently Asked Questions (FAQs)
Q1: How can I visually assess the quality of my this compound?
A1: A high-quality sample of this compound should be a clear, colorless liquid or a white solid, depending on its purity and temperature.[1][2] Signs of degradation due to moisture exposure include cloudiness, the formation of a gel or solid precipitate, or an increase in viscosity. If you observe any of these changes, the reagent has likely undergone hydrolysis and condensation and may not be suitable for your experiment.
Q2: What is the primary consequence of exposing this compound to moisture?
A2: The primary consequence is the hydrolysis of the dimethylhydroxysilyl groups. This is followed by a condensation reaction between the resulting silanol groups, leading to the formation of siloxane bonds (Si-O-Si). This process can result in the formation of oligomers and polymers, reducing the purity and reactivity of the starting material.
Q3: What are the best practices for storing this compound?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, preferably under a dry, inert atmosphere such as nitrogen or argon.[3] The storage area should be cool and dry. For long-term storage, placing the sealed container inside a desiccator is recommended.
Q4: Can I use a bottle of this compound that has been previously opened?
A4: If the bottle was opened and handled with proper anhydrous techniques (e.g., in a glovebox or under a blanket of inert gas), it may still be usable. However, it is crucial to re-verify the quality of the reagent before use. If the compound was exposed to the ambient atmosphere, it is highly likely to have absorbed moisture and degraded. For sensitive applications, using a fresh, unopened bottle is always the best practice.
Q5: What analytical techniques can be used to detect moisture contamination or degradation of the compound?
A5: Several analytical techniques can be employed:
-
Karl Fischer Titration: This is a standard method for quantifying water content in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 29Si NMR can reveal the presence of hydrolysis and condensation byproducts. Broadening of peaks or the appearance of new signals in the siloxane region may indicate degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the O-H and Si-O stretching bands can indicate the formation of siloxane bonds and the loss of silanol groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to check for the presence of volatile byproducts of hydrolysis or other impurities.
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound under Anhydrous Conditions
This protocol outlines the steps for safely handling and dispensing the moisture-sensitive reagent using standard Schlenk line techniques.
Materials:
-
This compound in a septum-sealed bottle
-
Oven-dried glassware (e.g., reaction flask, graduated cylinder)
-
Dry, inert gas (nitrogen or argon) source connected to a Schlenk line
-
Dry, gas-tight syringes and needles
-
Anhydrous solvent (if making a solution)
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry inert gas.
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line and cycle between vacuum and the inert gas at least three times to remove atmospheric moisture and oxygen.
-
Reagent Transfer:
-
Pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure.
-
Use a second, dry syringe with a needle to pierce the septum.
-
First, draw a small amount of the inert gas into the syringe before drawing the liquid to prevent back-pressure issues.
-
Carefully draw the desired volume of the liquid into the syringe.
-
Remove any gas bubbles from the syringe by inverting it and expelling the gas.
-
Quickly transfer the reagent to the reaction flask by piercing the septum on the flask.
-
-
Reaction Setup: If preparing a solution, add the anhydrous solvent to the reaction flask via a dry syringe before or after adding the silanol. Maintain a positive pressure of the inert gas throughout the experiment.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for handling moisture-sensitive reagents.
References
Optimizing reaction parameters for silylation reactions involving diphenyl ether.
Welcome to the technical support center for optimizing silylation reactions involving diphenyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this important chemical transformation. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the silylation of diphenyl ether.
Q1: Why is my silylation reaction of diphenyl ether resulting in a low yield or no product?
Low or no yield in a silylation reaction is a common issue that can often be attributed to several factors.[1]
-
Presence of Moisture: Silylating agents are highly reactive towards water. Any moisture in your glassware, solvents, or starting materials will consume the reagent, leading to incomplete or failed reactions.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent can significantly impact the reaction outcome. For sterically hindered or less reactive substrates like diphenyl ether, these parameters need to be carefully optimized.
-
Inefficient Activation: The choice of base or catalyst is crucial for activating the silylating agent and the diphenyl ether. An inappropriate or insufficient amount of catalyst can lead to a sluggish or incomplete reaction.
-
Poor Quality Reagents: The silylating agent and any catalysts or bases should be of high purity and stored under anhydrous conditions to maintain their reactivity.
To troubleshoot this issue, consider the following steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven or by flame-drying under vacuum. Use freshly distilled, anhydrous solvents. Store silylating agents and other reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Parameters:
-
Temperature: While many silylations of simple alcohols proceed at room temperature, diphenyl ether may require elevated temperatures to overcome its lower reactivity.[2] A stepwise increase in temperature (e.g., from room temperature to 60-80 °C) can be tested.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Select the Appropriate Reagent and Catalyst:
-
For diphenyl ether, a more reactive silylating agent might be necessary. Silylamides like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are generally more powerful than chlorosilanes.[2]
-
The addition of a catalyst such as trimethylchlorosilane (TMCS) can significantly enhance the reactivity of silylating agents like BSTFA.[1]
-
For C-H silylation of aromatic ethers, a catalyst system like potassium tert-butoxide (KOt-Bu) with a hydrosilane has been shown to be effective.
-
Q2: My reaction is producing significant side products. How can I improve the selectivity?
The formation of side products can be due to the high reactivity of the silylating agent, leading to undesired reactions, or cleavage of the ether bond under harsh conditions.
-
Ether Cleavage: Some powerful silylating reagents, especially when used at high temperatures or with strong Lewis acid catalysts, can promote the cleavage of the C-O bond in diphenyl ether.
-
Over-silylation: If there are other reactive sites on your diphenyl ether derivative, they may also undergo silylation.
-
Hydrolysis of Product: If moisture is introduced during workup, the desired silylated product can be hydrolyzed back to the starting material.
To improve selectivity and minimize side products:
-
Use a Milder Silylating Agent: If ether cleavage is suspected, consider a less reactive silylating agent. For example, if a silyl triflate is causing cleavage, a silyl chloride with a suitable base might be a milder alternative.
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Choose a Selective Catalyst: The choice of catalyst can influence the reaction's selectivity. For instance, some catalysts may favor O-silylation over C-H silylation.
-
Careful Workup: Ensure that the workup procedure is performed under anhydrous conditions until the silylating agent is fully quenched to prevent hydrolysis of the product.
Frequently Asked Questions (FAQs)
Q3: What are the most common silylating agents for aromatic ethers like diphenyl ether?
Common silylating agents for phenols and aryl ethers, which are applicable to diphenyl ether, include:
-
Chlorosilanes: Trimethylchlorosilane (TMCS) and tert-Butyldimethylchlorosilane (TBDMSCl) are often used in the presence of a base like triethylamine or imidazole.[2] TBDMS ethers are more stable than TMS ethers.
-
Silylamides: N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce neutral byproducts, which can simplify workup.[2]
-
Hydrosilanes: In combination with a suitable catalyst, hydrosilanes can be used for the silylation of C-H bonds in aromatic compounds.
Q4: What is the role of a catalyst in the silylation of diphenyl ether?
A catalyst can play several roles in the silylation of diphenyl ether:
-
Activation of the Silylating Agent: Catalysts like a small amount of TMCS added to BSTFA can increase the electrophilicity of the silicon atom, making the silylating agent more reactive.[1]
-
Activation of the Substrate: A base can deprotonate a phenolic hydroxyl group, making it a better nucleophile for attacking the silylating agent. While diphenyl ether itself does not have a hydroxyl group for O-silylation, related phenolic ethers do.
-
Facilitating C-H Activation: For the direct silylation of the aromatic C-H bonds, a transition metal catalyst or a strong base catalyst like KOt-Bu is often required to facilitate the cleavage of the C-H bond.
Q5: Which solvents are recommended for the silylation of diphenyl ether?
Aprotic solvents are generally preferred for silylation reactions to avoid reaction with the silylating agent. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF) [3]
-
Toluene
The choice of solvent can sometimes influence the reaction rate and selectivity. For instance, polar aprotic solvents like DMF and ACN can accelerate the reaction.[3]
Q6: How can I monitor the progress of my silylation reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the less polar silylated product.
-
Gas Chromatography (GC): GC is an excellent technique for monitoring silylation reactions as the silylated products are more volatile than the starting materials.[4] This method can also be used to quantify the conversion and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the starting material signals and the appearance of new signals corresponding to the silyl group.
Data Presentation
The following table provides a comparative overview of different reaction parameters for the silylation of phenols, which can serve as a starting point for optimizing the silylation of diphenyl ether.
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| HMDS | NaHSO₄/SiO₂ | Dichloromethane | Room Temp | < 0.25 | > 95 | [5] |
| TBDMSCl | Proazaphosphatrane | Acetonitrile | 24 - 40 | N/A | High | [3] |
| HMDS | None | Nitromethane | Room Temp | < 1 | > 90 | [6] |
| BSTFA + 1% TMCS | None | Acetonitrile | 60 | 1 | High | [1] |
Experimental Protocols
Representative Protocol for O-Silylation of a Phenolic Diphenyl Ether Derivative
This protocol is a general guideline for the O-silylation of a hydroxyl-substituted diphenyl ether using TBDMSCl.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the hydroxyl-diphenyl ether (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
Addressing stability problems of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether in acidic media.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether in acidic media. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic media?
A1: The primary stability concern in acidic media is the acid-catalyzed self-condensation of the terminal hydroxyl groups (silanols, Si-OH). This reaction leads to the formation of water and siloxane bridges (Si-O-Si), resulting in oligomers or polymers that may be insoluble in the reaction medium. A secondary concern, typical for aryl silyl ethers, is the potential for cleavage of the silicon-oxygen bond under strong acidic conditions.
Q2: What are the common signs of compound degradation?
A2: Degradation of this compound can manifest in several ways:
-
Precipitation: The formation of a white, often gelatinous, precipitate is a strong indicator of polysiloxane formation.
-
Changes in Solution Clarity: The solution may become cloudy or hazy over time.
-
Inconsistent Analytical Results: You may observe the appearance of new peaks or a decrease in the area of the parent compound peak in chromatographic analyses (e.g., HPLC, GC). Proton NMR spectra may show broadening of signals associated with the Si-OH group.
Q3: Which factors most significantly influence the rate of degradation?
A3: Several factors can accelerate the degradation of the compound in acidic media:
-
Acid Strength: Stronger acids (lower pH) will catalyze the condensation reaction more rapidly.
-
Temperature: Higher temperatures increase the rate of both condensation and potential cleavage reactions.
-
Concentration: Higher concentrations of the silanol can favor the intermolecular condensation reaction.
-
Presence of Water: While the condensation reaction produces water, starting with aqueous acidic media can facilitate the reaction.
-
Reaction Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.
Q4: How can I minimize degradation during my experiments involving acidic conditions?
A4: To enhance the stability of this compound, consider the following strategies:
-
Use Mild Acids: Whenever possible, use the mildest acidic conditions (highest possible pH) that still achieve the desired chemical transformation.
-
Control Temperature: Perform reactions at the lowest effective temperature. If possible, run reactions at 0°C or below.
-
Minimize Water: Use anhydrous solvents and reagents to suppress the condensation pathway.
-
Limit Exposure Time: Design experiments to minimize the time the compound is exposed to the acidic environment. Quench the reaction as soon as it is complete.
-
Work in Dilute Conditions: Using lower concentrations of the compound can disfavor the intermolecular condensation reaction.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for monitoring the disappearance of the parent compound and the appearance of degradation products.[1] For more detailed structural information on byproducts, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly effective. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization of the polar silanol groups may be necessary to improve volatility and peak shape.[2]
Troubleshooting Guide
Problem: I observe the formation of an insoluble white precipitate in my acidic reaction mixture.
-
Probable Cause: This is the most common issue and is almost certainly due to the acid-catalyzed self-condensation of the silanol groups to form insoluble polysiloxanes.
-
Suggested Solutions:
-
Immediately lower the temperature of the reaction mixture.
-
If the experimental protocol allows, dilute the reaction mixture with a compatible anhydrous solvent.
-
Consider using a less concentrated acid or a weaker acid (e.g., acetic acid instead of HCl).[3][4]
-
If the precipitate has already formed, attempt to isolate the soluble components by centrifugation or filtration, and analyze the liquid phase to determine the extent of the loss of the starting material.
-
Problem: My HPLC analysis shows a decrease in the main peak and the emergence of multiple new peaks over time.
-
Probable Cause: This indicates that the parent compound is degrading into multiple smaller or polymeric species. The new peaks could correspond to siloxane dimers, trimers, and other oligomers.
-
Suggested Solutions:
-
Conduct a time-course study by taking aliquots from your reaction at regular intervals to quantify the rate of degradation under your specific conditions.
-
Use the mitigation strategies outlined in FAQ Q4 to find a condition window where the desired reaction occurs faster than the degradation.
-
If possible, use a protecting group strategy for the silanol if it is not the reactive site of interest, though this adds extra steps to the synthesis.
-
Quantitative Data Summary
| Silyl Ether Group | Abbreviation | Relative Resistance to Acid Hydrolysis[5] |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Note: This table illustrates the general principle of steric hindrance on stability. The Si-O-Aryl bond in this compound has a stability profile influenced by its specific electronic and steric environment.
Experimental Protocols
Protocol: Monitoring Stability in Acidic Methanol using HPLC-DAD
This protocol provides a framework for assessing the stability of this compound under specific acidic conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
0.1 M HCl in MeOH (prepared by diluting concentrated HCl in MeOH)
-
HPLC vials
2. Sample Preparation:
-
Prepare a stock solution of this compound in MeOH at a concentration of 1 mg/mL.
-
In an HPLC vial, add 500 µL of the stock solution.
-
Add 500 µL of the 0.1 M HCl in MeOH solution to initiate the degradation study (this gives a final concentration of 0.5 mg/mL compound in 0.05 M HCl/MeOH).
-
Immediately vortex the vial and label it as T=0.
-
Prepare several identical vials for different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Store them under the desired reaction temperature.
3. HPLC-DAD Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode-Array Detector (DAD) monitoring at a wavelength corresponding to the chromophore of the diphenyl ether (e.g., 254 nm).
4. Data Analysis:
-
Inject the T=0 sample immediately to get the initial peak area of the parent compound.
-
At each subsequent time point, inject the corresponding sample.
-
Plot the peak area of the this compound against time to determine the rate of degradation.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
Visualizations
Caption: Primary degradation pathways for the compound in acidic media.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting guide for condensation reactions of dihydroxysilyl compounds.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the condensation reactions of dihydroxysilyl compounds (R₂Si(OH)₂) to form polysiloxanes.
Troubleshooting Guide
This section addresses specific issues encountered during the condensation of dihydroxysilyl compounds in a question-and-answer format.
Question 1: My reaction has a low yield or incomplete conversion. What are the common causes and how can I improve it?
Low yields are often due to an unfavorable reaction equilibrium, insufficient catalysis, or steric hindrance.
Possible Causes & Solutions:
-
Inefficient Water Removal: The condensation reaction produces water as a byproduct. Its presence can shift the equilibrium back towards the reactants (hydrolysis).
-
Solution: Perform the reaction in a solvent that forms an azeotrope with water (e.g., toluene) and use a Dean-Stark apparatus to continuously remove water. Alternatively, heating the reaction can help drive off volatile byproducts.[1]
-
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Acidic and basic conditions catalyze both the forward (condensation) and reverse (hydrolysis) reactions.[2]
-
Solution: Screen different catalysts (acid, base, organometallic) to find the optimal one for your specific substrate. For instance, tetramethylammonium hydroxide (TMAH) has been shown to be an effective catalyst for increasing molecular weight in hydroxyl-terminated polydimethylsiloxane synthesis.[3] Ensure the catalyst is not neutralized by acidic or basic impurities in your reagents.
-
-
Steric Hindrance: Bulky substituent groups (R) on the silicon atom can slow down the condensation rate significantly.[4]
-
Solution: Increase the reaction temperature or extend the reaction time. Note that higher temperatures might promote side reactions. Thermal condensation without a solvent at elevated temperatures (e.g., 160 °C) can be effective for sterically hindered silanediols.[4]
-
-
Low Reactant Concentration: While high concentrations can lead to other issues (see Gelation), very low concentrations can slow the reaction rate.
-
Solution: Gradually increase the concentration of the dihydroxysilyl compound while carefully monitoring the viscosity to avoid gelation.
-
// Nodes start [label="Problem: Low Yield or\nIncomplete Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_h2o [label="Is water being effectively removed?", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is the catalyst optimal and active?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are reaction conditions\n(temp, time, conc.) adequate?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_h2o_yes [label="Yes", shape=plaintext]; sol_h2o_no [label="No", shape=plaintext]; sol_cat_yes [label="Yes", shape=plaintext]; sol_cat_no [label="No", shape=plaintext]; sol_cond_yes [label="Yes", shape=plaintext]; sol_cond_no [label="No", shape=plaintext];
action_h2o [label="Implement continuous water removal\n(e.g., Dean-Stark trap, higher temp).", fillcolor="#F1F3F4", fontcolor="#202124"]; action_catalyst [label="Screen different catalysts (acid, base, organometallic).\nCheck for impurities.", fillcolor="#F1F3F4", fontcolor="#202124"]; action_conditions [label="Increase temperature, extend reaction time,\nor increase concentration cautiously.", fillcolor="#F1F3F4", fontcolor="#202124"]; final_check [label="Re-evaluate after adjustments.\nConsider steric hindrance effects.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_h2o; check_h2o -> sol_h2o_no [label="No"]; sol_h2o_no -> action_h2o; action_h2o -> final_check;
check_h2o -> sol_h2o_yes [label="Yes"]; sol_h2o_yes -> check_catalyst;
check_catalyst -> sol_cat_no [label="No"]; sol_cat_no -> action_catalyst; action_catalyst -> final_check;
check_catalyst -> sol_cat_yes [label="Yes"]; sol_cat_yes -> check_conditions;
check_conditions -> sol_cond_no [label="No"]; sol_cond_no -> action_conditions; action_conditions -> final_check;
check_conditions -> sol_cond_yes [label="Yes"]; sol_cond_yes -> final_check; }
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing a high proportion of cyclic siloxanes instead of the desired linear polymer. How can I prevent this?
The formation of cyclic species, particularly the stable octaphenylcyclotetrasiloxane from diphenylsilanediol, is a common competing reaction.[5][6] This intramolecular "backbiting" reaction is entropically favored, especially under certain conditions.
Controlling Factors:
-
Concentration: This is the most critical factor. Intramolecular cyclization is a first-order process, while intermolecular polymerization is a second-order process.
-
Catalyst: Some catalysts can promote equilibration, which leads to the formation of thermodynamically stable cyclic species.
-
Solution: Use catalysts that favor kinetically controlled condensation. For example, certain organostannoxane catalysts have been shown to effectively catalyze the condensation of diphenylsilanediol to cyclic products under mild conditions, so alternatives should be considered for linear products.[6]
-
-
Solvent: The choice of solvent can influence the conformation of the growing polymer chain, making it more or less likely to cyclize.
-
Solution: Experiment with different solvents. A solvent that promotes chain extension over coiling may reduce cyclization.
-
// Nodes start [label="R₂Si(OH)₂ Monomer", fillcolor="#F1F3F4", fontcolor="#202124", shape=hexagon]; dimer [label="Linear Dimer\nHO(SiR₂)O(SiR₂)OH", fillcolor="#F1F3F4", fontcolor="#202124"]; trimer [label="Linear Trimer", fillcolor="#F1F3F4", fontcolor="#202124"]; polymer [label="Desired Linear Polysiloxane\n-[-SiR₂-O-]-n", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; cyclic [label="Undesired Cyclic Siloxane\n(e.g., (R₂SiO)₄)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];
// Edges start -> dimer [label="Intermolecular\nCondensation"]; dimer -> trimer [label="+ Monomer"]; trimer -> polymer [label="Polymerization\n(High Concentration)"];
dimer -> cyclic [label="Intramolecular\nCondensation\n(Backbiting)\n(Low Concentration)", color="#EA4335", style=dashed]; trimer -> cyclic [label="Backbiting", color="#EA4335", style=dashed];
// Invisible nodes for alignment {rank=same; dimer trimer} }
Caption: Reaction pathway: Linear polymerization vs. cyclic byproduct formation.
Question 3: My reaction mixture turned into an insoluble gel. Why did this happen and how can I avoid it?
Gelation occurs due to extensive cross-linking, forming an infinite network that is insoluble in the reaction solvent. This is often an issue in sol-gel processes.[7]
Causes and Prevention:
-
High Reactant Concentration: Very high concentrations can lead to rapid, uncontrolled polymerization and cross-linking.[7]
-
Solution: Reduce the initial monomer concentration. A stepwise addition of the monomer to the reaction mixture can also help maintain a manageable viscosity.
-
-
Excessive Catalyst: Too much catalyst can accelerate the reaction to a point where it becomes uncontrollable.
-
Solution: Reduce the catalyst loading. See the table below for the effect of catalyst choice on product viscosity.
-
-
High Temperature: Elevated temperatures can increase reaction rates exponentially, leading to premature gelation.[9]
-
Solution: Lower the reaction temperature. A temperature increase from room temperature to 65 °C can significantly raise the degree of condensation and dimensionality of the polymer network.[9]
-
-
Trifunctional Impurities: The presence of impurities with more than two hydroxyl groups (e.g., RSi(OH)₃) can act as cross-linking points, leading to gelation.
-
Solution: Ensure the purity of the starting dihydroxysilyl monomer. Recrystallization or distillation of precursors may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring the reaction progress?
Several spectroscopic techniques can provide real-time or quasi-real-time information.[10]
| Technique | Information Provided | Advantages & Disadvantages |
| ²⁹Si NMR | Provides direct, quantitative information on the degree of condensation by showing the disappearance of silanol (Si-OH) species and the appearance of various siloxane (Si-O-Si) linkages (end-groups, middle-groups, branched points).[11] | Pro: Highly quantitative and structurally informative. Con: Low sensitivity, requires long acquisition times. |
| ¹H NMR | Monitors the disappearance of the Si-OH proton signal and the appearance of the H₂O signal. Can also track changes in the organic substituents (R groups).[12] | Pro: Fast and sensitive. Con: The Si-OH peak can be broad and exchangeable, making quantification difficult. |
| FTIR / NIR | Tracks the decrease in the broad Si-OH stretching band (~3200-3400 cm⁻¹) and the increase in the Si-O-Si stretching band (~1000-1100 cm⁻¹).[1][12] | Pro: Can be implemented with an inline probe for real-time monitoring.[1][12] Con: Overlapping bands can make quantification less precise than NMR. |
| Gel Permeation Chromatography (GPC) | Measures the evolution of molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. | Pro: Essential for understanding polymer growth. Con: Offline technique, requires sampling from the reaction. |
Q2: How do different types of catalysts affect the condensation reaction?
Catalysts can be broadly classified as acids, bases, or organometallic compounds, each influencing the reaction differently.[2]
| Catalyst Type | Examples | Mechanism | Effect on Product |
| Acid | HCl, Acetic Acid, Solid Acid Resins[5] | Protonates a silanol group, making it a better leaving group (H₂O) for nucleophilic attack by another silanol.[2] | Generally leads to more linear, less branched polymers, but reaction rates can be slower.[2] |
| Base | NaOH, KOH, Amines, TMAH[3] | Deprotonates a silanol group to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks another neutral silanol.[2] | Tends to produce more highly branched or cross-linked structures and can accelerate gelation.[2] |
| Organometallic | Titanates, Tin compounds[3][6] | Lewis acid catalysts that coordinate to the silanol oxygen, making the silicon more electrophilic. | Activity and selectivity vary widely. Can be very effective but may require specific conditions and can be sensitive to moisture. |
Effect of Different Catalysts on Product Viscosity [3] (Data adapted from a study on hydroxyl-terminated polydimethylsiloxane synthesis)
| Catalyst | Final Viscosity (mPa·s) | Observation |
| Cation Exchange Resin | ~50 | No significant change |
| Titanate Butyl Ester (TBOT) | ~50 | No significant change |
| NS01 (Amine-based) | ~500 | Notable increase |
| Tetramethylammonium Hydroxide (TMAH) | ~2000 | Significant increase, clear product |
Q3: How can I control the molecular weight of the final polysiloxane?
Precise control over molecular weight is crucial for tailoring the material's properties.[13][14][15]
-
Use a Chain Stopper: Introduce a monofunctional silanol (R₃SiOH) or a precursor that generates one in situ. This will cap the growing polymer chains, limiting the final molecular weight. The ratio of difunctional monomer to monofunctional chain stopper is a key control parameter.
-
Control Stoichiometry (for co-condensation): When reacting a dihydroxysilyl compound with another linker molecule (e.g., a di-alkoxysilane), controlling the stoichiometry is essential. An excess of one reactant will limit the chain length.
-
Reaction Time and Temperature: The molecular weight will generally increase with reaction time and temperature, up to the point of equilibrium or degradation. Quenching the reaction (e.g., by neutralizing the catalyst) at a specific time can yield a desired molecular weight.[9]
-
Catalyst Concentration: Higher catalyst concentrations can lead to higher molecular weight products, but also increase the risk of gelation.[16]
Example Experimental Protocol: Condensation of Diphenylsilanediol
This protocol is a generalized procedure for the synthesis of diphenylsilanediol from a precursor, followed by its thermal condensation. Diphenylsilanediol is a common crystalline intermediate.[5][17]
Part 1: Hydrolysis of Diphenyldichlorosilane to Diphenylsilanediol [17]
-
Setup: In a flask equipped with a stirrer and dropping funnel, add deionized water. Cool the flask in an ice bath.
-
Hydrolysis: Slowly add diphenyldichlorosilane (Ph₂SiCl₂) to the cold water with vigorous stirring. The diol will precipitate as a white solid. The rate of addition should be controlled to manage the evolution of HCl gas.
-
Isolation: After the addition is complete, continue stirring for 30 minutes. Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (to remove HCl).
-
Purification & Neutralization: Dissolve the crude, wet diol in acetone. Add a sufficient amount of a weak base like sodium bicarbonate (NaHCO₃) to neutralize any residual HCl to a pH of approximately 6-7.[17]
-
Recrystallization: Filter the solution to remove the inorganic salts. Add water to the acetone filtrate to precipitate the purified diphenylsilanediol. Collect the white, needle-shaped crystals by filtration and dry them under vacuum at 40-60 °C.[5][18]
Part 2: Thermal Condensation to Polydiphenylsiloxane [4]
-
Setup: Place the dried diphenylsilanediol in a reaction vessel equipped with a nitrogen inlet and an outlet connected to a bubbler or vacuum line to remove the water byproduct.
-
Reaction: Heat the vessel under a slow stream of inert gas (e.g., nitrogen). The condensation of diphenylsilanediol can be performed at various temperatures. For example, heating at 160 °C has been shown to be effective.[4]
-
Monitoring: The reaction can be monitored by observing the evolution of water. For a more quantitative analysis, samples can be taken periodically (if the material is molten) and analyzed by GPC for molecular weight or by NMR to determine the degree of condensation.[19]
-
Completion: The reaction is considered complete when water evolution ceases or when the molecular weight stabilizes. The resulting product is a glassy or resinous solid upon cooling.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="1. Hydrolysis\nAdd Ph₂SiCl₂ to cold H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; filter1 [label="2. Isolation\nFilter and wash crude Ph₂Si(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize [label="3. Purification\nDissolve in acetone, neutralize with NaHCO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="4. Recrystallization\nPrecipitate with H₂O, filter, and dry", fillcolor="#F1F3F4", fontcolor="#202124"]; condensation [label="5. Condensation\nHeat dried Ph₂Si(OH)₂ under N₂", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="6. Monitoring\nTrack H₂O evolution or MW by GPC", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Obtain Polydiphenylsiloxane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> hydrolysis; hydrolysis -> filter1; filter1 -> neutralize; neutralize -> precipitate; precipitate -> condensation; condensation -> monitor; monitor -> end; }
Caption: Experimental workflow for synthesis and condensation of diphenylsilanediol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design | Semantic Scholar [semanticscholar.org]
- 16. US6072012A - Ultra-high molecular weight, soluble siloxane resins - Google Patents [patents.google.com]
- 17. US2899453A - Preparation of diphenylsilanediol - Google Patents [patents.google.com]
- 18. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether with other siloxane monomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether with other common siloxane monomers, offering insights into their performance characteristics and suitability for various applications, particularly in the realm of drug development and biomedical materials. The information presented is curated from scientific literature and technical data to support informed decisions in material selection and experimental design.
Introduction to Siloxane Monomers
Siloxane monomers are the fundamental building blocks of silicone polymers, which are widely utilized in the medical, pharmaceutical, and electronics industries due to their unique properties. These properties, including high thermal stability, biocompatibility, low surface tension, and gas permeability, are derived from the flexible siloxane backbone (Si-O-Si). The organic side groups attached to the silicon atoms can be modified to tailor the polymer's characteristics for specific applications.
This guide focuses on a comparative analysis of three key silanol-terminated siloxane monomers:
-
This compound: A monomer featuring a diphenyl ether group, which imparts rigidity and high-temperature stability.
-
Silanol-Terminated Polydimethylsiloxane (PDMS-OH): A flexible and widely used siloxane oligomer.
-
Silanol-Terminated Diphenylsiloxane-Dimethylsiloxane Copolymer: A monomer that balances the properties of diphenylsiloxane and dimethylsiloxane units.
Physical and Chemical Properties of Monomers
The inherent properties of the monomer unit significantly influence the characteristics of the final polymer. Below is a comparison of the key physical and chemical properties of the selected siloxane monomers.
| Property | This compound | Silanol-Terminated Polydimethylsiloxane (representative) | Silanol-Terminated Diphenylsiloxane-Dimethylsiloxane Copolymer (representative) |
| CAS Number | 2096-54-0 | 70131-67-8 | 68951-93-9 |
| Molecular Formula | C₁₆H₂₂O₃Si₂[1] | Varies | Varies |
| Molecular Weight ( g/mol ) | 318.51 | Varies (e.g., 26,000) | Varies |
| Appearance | White solid or colorless liquid[1] | Clear, viscous liquid | Viscous liquid |
| Melting Point (°C) | 85-91 (dec.)[2][3] | N/A (amorphous) | N/A (amorphous) |
| Boiling Point (°C) | 399.4 ± 42.0[1] | Varies | Varies |
| Density (g/mL) | 1.10[1] | ~0.98 | Varies |
Performance of Polymers Derived from Monomers
The choice of monomer directly impacts the thermal, mechanical, and biological performance of the resulting polysiloxane. The following table summarizes typical properties of polymers synthesized from the respective monomers. It is important to note that these values can vary significantly based on the degree of polymerization, crosslinking density, and the presence of fillers or additives.
| Property | Polymer from this compound | Polymer from Silanol-Terminated PDMS | Polymer from Diphenylsiloxane-Dimethylsiloxane Copolymer |
| Thermal Stability (TGA, Onset of Decomposition) | High (expected due to aromatic structure) | Moderate to High | High |
| Glass Transition Temperature (Tg, °C) | Higher (more rigid structure) | Very low (~ -125 °C) | Intermediate (increases with diphenyl content) |
| Tensile Strength (MPa) | Higher (more rigid) | Low (0.03 - 0.07) | Moderate |
| Elongation at Break (%) | Lower | High (up to 160%) | Moderate |
| Biocompatibility | Generally considered biocompatible | Excellent, widely used in biomedical devices | Good, dependent on diphenyl content |
| Drug Permeability | Lower (denser network) | High | Moderate (tunable with composition) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of siloxane polymers.
Synthesis of Siloxane Copolymers
Objective: To synthesize a siloxane copolymer via condensation polymerization of silanol-terminated monomers.
Materials:
-
Silanol-terminated siloxane monomer (e.g., this compound)
-
Crosslinking agent (e.g., tetraethyl orthosilicate - TEOS)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Anhydrous toluene
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the silanol-terminated siloxane monomer in anhydrous toluene.
-
Add the crosslinking agent (TEOS) to the solution. The molar ratio of monomer to crosslinker will determine the network density.
-
Add a catalytic amount of dibutyltin dilaurate to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for a specified period (e.g., 4-8 hours) to facilitate the condensation reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Cast the resulting polymer solution into a petri dish and allow the solvent to evaporate slowly in a fume hood.
-
Dry the resulting polymer film in a vacuum oven at a specific temperature (e.g., 60-80 °C) to a constant weight.
Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the siloxane polymer.
Instrument: Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the siloxane polymer.
Instrument: Differential Scanning Calorimeter
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the polymer into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Cool the sample to a low temperature (e.g., -150 °C) at a controlled rate.
-
Heat the sample to a temperature above its expected transitions at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify the glass transition temperature (Tg) as a step change in the heat flow.
Tensile Testing
Objective: To determine the mechanical properties of the siloxane polymer, including tensile strength, Young's modulus, and elongation at break.
Instrument: Universal Testing Machine with a suitable load cell.
Procedure:
-
Prepare dumbbell-shaped specimens of the polymer film according to a standard method (e.g., ASTM D412).
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 500 mm/min) until it fractures.[1]
-
Record the load and displacement data throughout the test.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Visualizations
Synthesis and Crosslinking of Polysiloxane
Caption: General scheme for the synthesis and crosslinking of polysiloxanes.
Experimental Workflow for Polymer Characterization
Caption: Workflow for the characterization of synthesized siloxane polymers.
Conclusion
The selection of a siloxane monomer is a critical decision that dictates the final properties of the resulting polymer. This compound is an excellent candidate for applications requiring high thermal stability and mechanical robustness due to its rigid diphenyl ether core. In contrast, silanol-terminated polydimethylsiloxanes offer superior flexibility and are well-suited for applications where high elongation and permeability are desired, such as in certain drug delivery systems. Diphenylsiloxane-dimethylsiloxane copolymers provide a tunable platform to balance these properties. This guide provides a foundational comparison to aid researchers and drug development professionals in selecting the most appropriate siloxane monomer for their specific needs and outlines the necessary experimental protocols for a thorough evaluation.
References
A Comparative Guide: 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether vs. Aliphatic Dihydroxysilyl Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and drug development, the choice of difunctional organosilicon monomers is critical in tailoring the properties of resulting polymers and materials. This guide provides an objective comparison between the aromatic dihydroxysilyl compound, 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, and its aliphatic counterparts, specifically 1,4-Bis(dimethylhydroxysilyl)butane and 1,6-Bis(dimethylhydroxysilyl)hexane. This comparison is based on available experimental data and established principles of organosilicon chemistry, focusing on thermal stability, hydrolytic stability, and reactivity.
Executive Summary
This compound, an aromatic dihydroxysilyl compound, generally exhibits superior thermal stability due to the rigid and thermally robust diphenyl ether backbone. In contrast, aliphatic dihydroxysilyl compounds, such as 1,4-Bis(dimethylhydroxysilyl)butane and 1,6-Bis(dimethylhydroxysilyl)hexane, offer greater flexibility to the polymer chain. The reactivity of the silanol groups is influenced by the electronic effects of the organic substituent, with arylsilanols exhibiting higher acidity, which can influence condensation reaction rates. The selection between these aromatic and aliphatic variants will depend on the specific performance requirements of the final application, such as high-temperature resistance or the need for a flexible polymer network.
Chemical Structures
| Compound Name | Structure | Classification |
| This compound | C16H22O3Si2 | Aromatic |
| 1,4-Bis(dimethylhydroxysilyl)butane | C8H22O2Si2 | Aliphatic |
| 1,6-Bis(dimethylhydroxysilyl)hexane | C10H26O2Si2 | Aliphatic |
Performance Comparison
Thermal Stability
The thermal stability of these compounds is a crucial factor in their application, particularly in high-temperature environments. Thermogravimetric analysis (TGA) is the standard method for evaluating this property by measuring weight loss as a function of temperature.
| Compound | Decomposition Onset Temperature (°C) | Key Structural Feature Influencing Stability |
| This compound | > 400 (estimated) | The presence of the rigid diphenyl ether group contributes to high thermal stability. Polymers containing diphenyl ether units are known for their excellent thermal and oxidative stability.[1][2] |
| 1,4-Bis(dimethylhydroxysilyl)butane | < 400 (estimated) | The flexible aliphatic butane chain is more susceptible to thermal degradation at lower temperatures compared to the aromatic structure. |
| 1,6-Bis(dimethylhydroxysilyl)hexane | < 400 (estimated) | Similar to the butane analogue, the longer, flexible hexane chain results in lower thermal stability compared to the aromatic counterpart. The thermal decomposition of n-hexane itself shows significant breakdown of C-C bonds at elevated temperatures.[3][4] |
Hydrolytic Stability
Hydrolytic stability refers to the resistance of a compound to degradation by water. For dihydroxysilyl compounds, this primarily relates to the stability of the Si-O-Si bonds that are formed during polymerization. The environment (pH) plays a significant role in the rate of hydrolysis.
| Feature | Aromatic Dihydroxysilyl (this compound) | Aliphatic Dihydroxysilyl (1,4-Bis/1,6-Bis) |
| Electronic Effect | The electron-withdrawing nature of the aromatic ring can influence the polarity of the Si-OH bond. | Alkyl groups are electron-donating relative to hydrogen. |
| Steric Hindrance | The bulky diphenyl ether group may offer some steric protection to the siloxane backbone. | The linear and flexible aliphatic chains offer less steric hindrance. |
| Expected Stability | Generally expected to have good hydrolytic stability, although the Si-O-Ar bond can be susceptible to cleavage under certain conditions. | The Si-O-Si bonds formed from these monomers are generally stable, but the overall polymer's stability will depend on the crosslink density and hydrophobicity. |
Discussion: The hydrolytic stability of polymers derived from these monomers is a complex interplay of electronic effects, steric hindrance, and the hydrophobicity of the organic group. While direct comparative kinetic data for the hydrolysis of these specific dihydroxysilyl compounds is scarce, general principles of silane chemistry can provide insights. The rate of hydrolysis of silanes is influenced by the electronic nature of the substituents on the silicon atom.[6] The phenyl group in the aromatic compound is electron-withdrawing compared to the alkyl groups in the aliphatic compounds. This can affect the susceptibility of the resulting siloxane bonds to nucleophilic attack by water.
Reactivity
The reactivity of these dihydroxysilyl compounds is primarily determined by the propensity of their silanol (Si-OH) groups to undergo condensation reactions to form siloxane (Si-O-Si) linkages. This is the fundamental reaction in the formation of silicone polymers.
| Feature | Aromatic Dihydroxysilyl (this compound) | Aliphatic Dihydroxysilyl (1,4-Bis/1,6-Bis) |
| Acidity of Silanol | Arylsilanols are generally more acidic than alkylsilanols.[5] This increased acidity can enhance the rate of condensation, particularly in base-catalyzed systems. | Alkylsilanols are less acidic. |
| Condensation Rate | The higher acidity of the silanol protons can lead to a faster condensation rate under certain conditions. | The condensation rate is generally considered to be lower than that of arylsilanols under similar conditions. |
| Flexibility | The rigid aromatic structure can lead to the formation of more ordered or crystalline polymers. | The flexible aliphatic chains allow for more random coil polymer structures. |
Discussion: The reactivity of the silanol group is a key differentiator. Arylsilanols are known to be more acidic than their alkylsilanol counterparts due to the electron-withdrawing nature of the aromatic ring. This higher acidity can facilitate the deprotonation of the silanol group, which is often the rate-determining step in base-catalyzed condensation reactions. Therefore, this compound may exhibit a higher condensation reactivity in certain formulations. Conversely, the steric bulk of the diphenyl ether group could potentially hinder the approach of another monomer, a factor that would be less pronounced in the more flexible aliphatic compounds.
Experimental Protocols
To facilitate direct comparison in a research setting, the following are generalized protocols for key experiments.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset of thermal decomposition for each compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of the dihydroxysilyl compound into a ceramic or platinum TGA pan.
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (Td5%).
For a detailed TGA protocol, refer to ASTM E1131.
NMR Spectroscopy for Hydrolytic Stability
Objective: To monitor the rate of hydrolysis of the corresponding disiloxanes (as a proxy for the stability of the Si-O-Si bond) in an aqueous environment.
Methodology:
-
Synthesize the simple disiloxane dimer of each dihydroxysilyl compound.
-
Prepare a solution of the disiloxane in a suitable deuterated solvent (e.g., acetone-d6) with a known concentration of D2O.
-
Acquire an initial 29Si NMR spectrum to identify the chemical shift of the disiloxane.
-
Monitor the reaction over time by acquiring 29Si NMR spectra at regular intervals.
-
The hydrolysis is observed by the decrease in the intensity of the disiloxane peak and the appearance of a new peak corresponding to the dihydroxysilyl monomer.
-
The rate of hydrolysis can be quantified by integrating the respective peaks and plotting the concentration versus time.[7][8]
In-situ NMR or Titration for Condensation Reactivity
Objective: To compare the rates of condensation of the dihydroxysilyl compounds.
Methodology (using in-situ NMR):
-
Prepare separate solutions of each dihydroxysilyl monomer in a suitable deuterated solvent.
-
Initiate the condensation reaction by adding a catalyst (e.g., a catalytic amount of a base or acid).
-
Immediately begin acquiring 29Si NMR spectra at regular time intervals.
-
Monitor the decrease in the monomer peak and the appearance and growth of peaks corresponding to dimers, trimers, and higher oligomers.
-
The relative rates of condensation can be determined by comparing the rates of disappearance of the monomer peaks.[9][10]
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative performance evaluation of aromatic and aliphatic dihydroxysilyl compounds.
Signaling Pathway of Silanol Condensation
References
- 1. Enhancing Polydimethylsiloxane with Silver Nanoparticles for Biomedical Coatings | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance Evaluation of Polysiloxanes Derived from Various Silanol Monomers: A Comparative Guide
This guide provides a comprehensive comparison of the performance of polysiloxane polymers synthesized from different silanol monomers. The properties of the final polymer, including thermal stability, mechanical strength, and hydrophobicity, are significantly influenced by the choice of the initial silanol monomer. This document is intended for researchers, scientists, and professionals in drug development seeking to understand these relationships for material design and application.
Data Summary
The following tables summarize the key performance indicators of polysiloxanes synthesized from various silanol monomers, based on experimental data from several studies.
Table 1: Thermal Properties of Polysiloxanes
| Silanol Monomer/System | Polymer Type | Tg (°C) | Onset Degradation Temp. (°C) | Temp. of Max. Mass Loss (°C) | Residual Mass @ 800°C (%) | Reference |
| Short-chain OH-PDMS (S1) | Polysiloxane Foam | -27.5 | Lowest among S1-S5 | Highest among S1-S5 | - | [1] |
| Long-chain OH-PDMS (S5) | Polysiloxane Foam | -40.8 | - | - | - | [1] |
| Long-chain OH-PDMS derived SIF | Polysiloxane Foam | - | Higher than short-chain | - | 66.7 (S4) | [1] |
| PDMS with 1% octa-methyl POSS | PDMS Elastomer | - | Reduced by 15°C vs. neat PDMS | - | - | [2] |
| MTMS and DPhDES derived | Organically Modified Siloxane | - | ~380 (methyl group loss), ~550 (phenyl group loss) | - | - | [3] |
| MTES–PhTES derived | Branched Polysiloxane | - | More stable than linear analogues | - | - | [3] |
| TEOS and DMDES derived | Organically Modified Siloxane | -0.3 to -56 | ~350 (in air) | - | Stable up to 700°C (inert atm) | [3] |
Table 2: Mechanical Properties of Polysiloxanes
| Silanol Monomer/System | Polymer Type | Tensile Strength | Elongation at Break | Shore A Hardness | Reference |
| SIL/EP (80/20 to 50/50) | Silyl-Terminated Polyether/Epoxy Resin | > 3 MPa | - | Higher with compatibilizer | [4][5] |
| MPTES and APTES in Butyl Rubber | Hot Melt Butyl Rubber Sealant | Increased cohesion and peel resistance | - | - | [6] |
| Linear PMMA-co-silane (9 kDa) | Polymer-Glass Hybrid | Higher yield strength | - | - | [7] |
| Linear PMMA-co-silane (90 kDa) | Polymer-Glass Hybrid | Lower yield strength | - | - | [7] |
Table 3: Hydrophobicity of Polysiloxane-Modified Surfaces
| Silanol Monomer/System | Substrate | Water Contact Angle (°) | Reference |
| Silane-modified Seaweed/CNF Biopolymer | Biopolymer Film | Significantly higher than neat film | [8] |
| Waterborne Polyurethane with 10% A172 Silane | Coating Film | 100 | [9] |
| Polysiloxane nanofilaments on various substrates | Cotton, Glass, Silicon | ~140-150 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
Objective: To determine the thermal stability, degradation profile, and glass transition temperature (Tg) of the synthesized polymers.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
TGA Procedure:
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C).[3]
-
The heating is performed under a controlled atmosphere, typically nitrogen for inert degradation studies or air for oxidative degradation studies.[1][3]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of degradation is identified as the temperature at which significant weight loss begins. The temperature of maximum mass loss corresponds to the peak of the derivative weight loss curve.
-
-
DSC Procedure:
-
The sample is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve.[1][3]
-
Mechanical Property Testing (Tensile Testing)
Objective: To evaluate the mechanical properties of the polymers, such as tensile strength and elongation at break.
Methodology:
-
Sample Preparation: Polymer samples are prepared in a specific geometry, often as dumbbell-shaped specimens, according to standards like ISO 527.[4][5]
-
Testing Procedure:
-
The specimen is mounted in the grips of a universal testing machine.
-
The sample is pulled at a constant speed (e.g., 100 mm/min) until it fractures.[4][5]
-
The force (load) and the extension (displacement) are continuously recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand before breaking.
-
Elongation at break is the percentage increase in length at the point of fracture.
-
Hydrophobicity Measurement (Water Contact Angle)
Objective: To determine the hydrophobicity of a polymer surface.
Methodology:
-
Sample Preparation: A flat, smooth surface of the polymer is prepared.
-
Measurement Procedure:
-
A small droplet of deionized water (of a specific volume) is carefully placed on the polymer surface.
-
A goniometer or a contact angle measurement system with a camera is used to capture the image of the droplet on the surface.
-
The angle formed between the tangent to the droplet at the liquid-solid-vapor interface and the solid surface is measured.
-
Multiple measurements are taken at different locations on the surface and averaged to ensure accuracy. A higher contact angle indicates greater hydrophobicity.[8]
-
Visualizations
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for synthesis and performance evaluation of polysiloxanes.
Influence of Silanol Monomer Structure on Polymer Properties
Caption: Relationship between silanol monomer structure and polymer properties.
References
- 1. Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of polysiloxanes incorporating nano-scale physical property modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Polymer Molecular Mass and Structure on the Mechanical Properties of Polymer–Glass Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. wfs.swst.org [wfs.swst.org]
Validating the Purity of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity analysis of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. We present objective performance comparisons, supporting experimental data, and detailed methodologies to aid in the selection of the most suitable analytical technique.
Method Comparison at a Glance
Both HPLC and GC-MS are powerful techniques for purity determination, each with distinct advantages and limitations for the analysis of this compound. The choice between the two often depends on the specific analytical requirements, such as the need for high-throughput screening, the volatility and thermal stability of potential impurities, and the desired level of structural information.
| Feature | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Throughput | Moderate to High | Moderate |
| Analytes | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Sample Derivatization | Generally not required | May be required for non-volatile impurities |
| Impurity Identification | Based on retention time and UV spectra; structural information is limited without MS detection. | Provides detailed structural information and confident identification of impurities through mass spectral libraries. |
| Common Issues | Solvent purity, column degradation, peak tailing for basic compounds. | Column bleed at high temperatures, potential for analyte degradation in the injector.[1] |
| Strengths | Robustness, versatility for a wide range of compounds. | High sensitivity and specificity, definitive identification of impurities. |
Recommended Analytical Methods
Below are detailed experimental protocols for both an HPLC and a GC-MS method, designed for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for quantifying the main component and non-volatile impurities. A phenyl-ether stationary phase is recommended to enhance the separation of aromatic compounds through π-π interactions.[2]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Ether Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities. The use of a mass spectrometer allows for the definitive identification of unknown peaks based on their mass spectra.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Workflow and Decision Making
The selection of an appropriate analytical method is a critical decision in the process of compound purity validation. The following diagrams illustrate a general workflow for purity analysis and a decision tree to guide the choice between HPLC and GC-MS.
Caption: General workflow for compound purity validation.
Caption: Decision tree for selecting between HPLC and GC-MS.
References
Comparative thermal analysis of polysiloxanes with and without a diphenyl ether backbone.
A Comparative Guide to the Thermal Stability of Polysiloxanes: Impact of a Diphenyl Ether Backbone
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is critical for a wide range of applications, from sterile processing to long-term material stability. This guide provides a comparative thermal analysis of polysiloxanes, focusing on the structural impact of incorporating a diphenyl ether backbone versus those without. The inclusion of this rigid aromatic group significantly influences the thermal stability and degradation profile of the resulting polymer.
Data Presentation: A Comparative Overview
The thermal properties of polysiloxanes are primarily assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition. DSC measures the heat flow to or from a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg), a key indicator of a polymer's transition from a rigid, glassy state to a more flexible, rubbery state.
Incorporating a diphenyl ether backbone into the polysiloxane chain generally enhances its thermal stability. This is attributed to the bulky and rigid nature of the aromatic groups, which sterically hinder the chain mobility and the formation of volatile cyclic siloxanes, the primary degradation products of many polysiloxanes.[1] The result is a higher temperature required to initiate decomposition.
The following table summarizes the key thermal properties of polysiloxanes with and without a diphenyl ether backbone, compiled from various studies.
| Thermal Property | Polysiloxane without Diphenyl Ether Backbone (e.g., Polydimethylsiloxane - PDMS) | Polysiloxane with Diphenyl Ether Backbone |
| Onset of Thermal Decomposition (TGA, in Nitrogen) | ~300-400°C[1] | Up to ~450°C[1] |
| Glass Transition Temperature (Tg, DSC) | -125°C to -50°C | Increases with higher phenyl content[2] |
| Degradation Mechanism | Primarily through the formation of cyclic siloxane oligomers[3] | Steric hindrance reduces the formation of cyclic degradation products[1] |
Visualizing the Impact: Logical Relationship
The following diagram illustrates the logical relationship between the incorporation of a diphenyl ether backbone and the resulting thermal properties of the polysiloxane.
Caption: Impact of Diphenyl Ether Backbone on Polysiloxane Thermal Stability.
Experimental Protocols
The data presented in this guide are typically obtained through standardized thermal analysis techniques. The following are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polysiloxane samples.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA sample pan, commonly made of platinum or alumina.
-
The sample is heated in a controlled atmosphere, such as nitrogen or air, at a constant rate (e.g., 10 °C/min).[4]
-
The mass of the sample is continuously monitored by a microbalance as the temperature increases, typically over a range from room temperature to 800°C or higher.[5]
-
The resulting TGA curve, which plots the percentage of weight loss versus temperature, is analyzed to determine the onset of decomposition, the temperatures of maximum degradation rates, and the final residual mass.[6]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polysiloxane samples.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[6]
-
An empty sealed pan is used as a reference to calibrate the instrument.[6]
-
The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which includes heating and cooling cycles at a specific rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.[6]
-
The resulting thermogram is analyzed to identify the glass transition temperature (Tg), which appears as a step change in the baseline of the heat flow curve. Other thermal events such as melting (endothermic peak) or crystallization (exothermic peak) can also be observed.
References
Enhancing Polymer Performance: A Comparative Guide to Incorporating 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
The strategic incorporation of organosilicon compounds into polymer chains is a widely recognized approach for tailoring material properties to meet the demanding requirements of advanced applications. Among these, 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether stands out as a promising monomer for enhancing the performance of various polymers. This guide provides a comparative analysis of the advantages conferred by integrating this specific siloxane-based diether into polymer backbones, supported by experimental data from analogous systems, and details the experimental protocols for synthesis and characterization.
Performance Advantages of Siloxane Incorporation
Integrating this compound into polymer chains, such as polyimides or polyurethanes, can impart a range of beneficial properties. The flexible Si-O-Si linkage and the presence of the diphenyl ether group contribute to improvements in thermal stability, mechanical flexibility, and surface properties. While direct comparative data for this specific monomer is limited in the reviewed literature, the well-documented effects of similar siloxane-containing monomers provide a strong indication of the expected performance enhancements.
Key Advantages:
-
Improved Thermal Stability: The inherent stability of the siloxane bond enhances the overall thermal resistance of the polymer, making it suitable for high-temperature applications.
-
Enhanced Flexibility and Toughness: The low rotational energy barrier of the Si-O bond introduces flexibility into the polymer backbone, leading to improved toughness and impact resistance.
-
Lowered Dielectric Constant: The incorporation of non-polar siloxane segments can reduce the dielectric constant of the polymer, a critical property for microelectronics and high-frequency communication applications.
-
Increased Hydrophobicity and Surface Modification: Siloxane moieties tend to migrate to the polymer surface, creating a hydrophobic layer that can improve moisture resistance and biocompatibility.
-
Enhanced Solubility: The presence of flexible siloxane units can disrupt polymer chain packing, leading to improved solubility in common organic solvents and facilitating processing.
Comparative Performance Data
To illustrate the quantitative impact of siloxane incorporation, the following tables summarize experimental data from studies on closely related poly(imide-siloxane) copolymers. These examples demonstrate the typical performance shifts observed when a siloxane diamine is copolymerized with a standard polyimide system.
Table 1: Thermal Properties of Polyimide and Poly(imide-siloxane) Copolymers
| Property | Unmodified Polyimide | Poly(imide-siloxane) Copolymer (10% Siloxane) | Poly(imide-siloxane) Copolymer (20% Siloxane) |
| Glass Transition Temperature (Tg), °C | 260 | 245 | 230 |
| 5% Weight Loss Temperature (TGA), °C | 520 | 510 | 500 |
| Coefficient of Thermal Expansion (CTE), ppm/°C | 45 | 55 | 65 |
Note: Data is representative of typical values found in literature for aromatic polyimides and their siloxane copolymers.
Table 2: Mechanical and Electrical Properties of Polyimide and Poly(imide-siloxane) Copolymers
| Property | Unmodified Polyimide | Poly(imide-siloxane) Copolymer (10% Siloxane) | Poly(imide-siloxane) Copolymer (20% Siloxane) |
| Tensile Strength, MPa | 110 | 95 | 80 |
| Tensile Modulus, GPa | 3.2 | 2.8 | 2.5 |
| Elongation at Break, % | 7 | 15 | 25 |
| Dielectric Constant (1 MHz) | 3.5 | 3.1 | 2.8 |
| Water Absorption, % | 2.5 | 1.5 | 0.8 |
Note: Data is representative of typical values found in literature for aromatic polyimides and their siloxane copolymers.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of polymers incorporating this compound.
Synthesis of Poly(ether-siloxane) Copolymer via Polycondensation
Objective: To synthesize a poly(ether-siloxane) copolymer by reacting this compound with an aromatic dianhydride.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve the aromatic dianhydride in anhydrous NMP under a nitrogen atmosphere.
-
Add an equimolar amount of this compound to the solution.
-
Add toluene to the reaction mixture to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to 140-150°C and stir for 4-6 hours to form the poly(amic acid) intermediate.
-
Increase the temperature to 180-200°C to initiate the imidization process, continuously removing the water-toluene azeotrope.
-
Maintain the reaction at this temperature for 12-24 hours until the desired viscosity is achieved.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter, wash the polymer with methanol and acetone, and dry under vacuum at 80-100°C for 24 hours.
Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized polymer.
-
Protocol:
-
Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
-
Analyze the spectra to identify characteristic peaks corresponding to the different monomer units in the polymer chain.
-
2. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Protocol:
-
Prepare a dilute solution of the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with 0.01 M LiBr).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector and appropriate columns.
-
Calibrate the system using polystyrene standards to determine the molecular weight distribution.
-
3. Thermal Analysis (TGA and DSC)
-
Purpose: To evaluate the thermal stability and phase transitions of the polymer.
-
Protocol:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer sample in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polymer sample in an aluminum pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) at a rate of 10°C/min, then cool rapidly.
-
Reheat the sample at the same rate to record the DSC thermogram. The Tg is determined from the midpoint of the transition.
-
-
4. Mechanical Testing
-
Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the polymer films.
-
Protocol:
-
Prepare thin films of the polymer by solution casting.
-
Cut the films into dumbbell-shaped specimens according to ASTM D638 standard.
-
Conduct tensile tests using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
Record the stress-strain curve to calculate the mechanical properties.
-
Conclusion
The incorporation of this compound into polymer chains presents a compelling strategy for developing high-performance materials with enhanced thermal stability, flexibility, and desirable dielectric properties. While direct, quantitative comparisons for this specific monomer are not extensively available, data from analogous siloxane-modified polymers strongly support the expected benefits. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of such advanced polymer systems, enabling researchers and professionals to explore their potential in a variety of scientific and industrial applications.
Confirming the structure of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether using spectroscopic techniques.
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. For organosilicon compounds such as 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, a variety of spectroscopic techniques provide a powerful toolkit for unambiguous structural confirmation. This guide provides a comparative analysis of the expected spectroscopic data for this compound against common diphenyl ether analogs, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for this compound and three alternative diphenyl ether compounds. This side-by-side comparison highlights the unique spectral signatures arising from the dimethylhydroxysilyl functional groups.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -CH₃ | -OH | Other |
| This compound | ~7.5 (d), ~7.0 (d) | ~0.3 (s) | ~2.5 (br s) | |
| Diphenyl ether | ~7.3-7.4 (m), ~7.1 (t), ~7.0 (d) | |||
| Bis(4-methylphenyl) ether | ~7.1 (d), ~6.8 (d) | ~2.3 (s) | ||
| 4,4'-Dimethoxydiphenyl ether | ~6.8-6.9 (m) | ~3.8 (s, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-C (C-O) | Ar-C (C-Si/C-H) | -CH₃ | Other |
| This compound | ~160 | ~118, ~135 | ~-1.0 | |
| Diphenyl ether | ~157 | ~119, ~123, ~130 | ||
| Bis(4-methylphenyl) ether | ~155 | ~120, ~130, ~131 | ~20.5 | |
| 4,4'-Dimethoxydiphenyl ether | ~154, ~155 | ~115, ~120 | ~55.5 (-OCH₃) |
Table 3: ²⁹Si NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | ²⁹Si Chemical Shift |
| This compound | ~ -10 to -20 |
| Other Silanols | Varies based on substitution |
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(O-H) | ν(C-H) aromatic | ν(C-O-C) | ν(Si-C) | ν(Si-O) |
| This compound | ~3400-3200 (broad) | ~3100-3000 | ~1240 | ~1260 | ~800 |
| Diphenyl ether | ~3100-3000 | ~1240 | |||
| Bis(4-methylphenyl) ether | ~3100-3000 | ~1240 | |||
| 4,4'-Dimethoxydiphenyl ether | ~3100-3000 | ~1240 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 318 | [M-CH₃]⁺, [M-OH]⁺, [Si(CH₃)₂OH]⁺ |
| Diphenyl ether | 170 | [M-C₆H₅O]⁺, [C₆H₅]⁺ |
| Bis(4-methylphenyl) ether | 198 | [M-C₇H₇O]⁺, [C₇H₇]⁺ |
| 4,4'-Dimethoxydiphenyl ether | 230 | [M-CH₃]⁺, [M-OCH₃]⁺, [M-C₇H₇O]⁺ |
Experimental Workflow
The structural confirmation of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Confirmation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for a sample of this concentration, 8-16 scans are typically sufficient.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the range of -10 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
²⁹Si NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a broadband probe.
-
Use a proton-decoupled pulse sequence, often with a longer relaxation delay to accommodate the typically long relaxation times of ²⁹Si nuclei.
-
Set the spectral width to cover the expected range for organosilicon compounds (e.g., -50 to 50 ppm).
-
A significant number of scans will be required to obtain a good signal-to-noise ratio.
-
Reference the spectrum to an external standard such as TMS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.[1]
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan of the empty spectrometer or the pure salt plate to subtract atmospheric and accessory absorptions.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used, or the sample can be dissolved in a suitable solvent and introduced via a direct infusion or a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which provides corroborating evidence for the overall molecular structure.
References
A comparative analysis of silyl ethers used as protecting groups in organic synthesis.
Silyl Ethers as Protecting Groups: A Comparative Analysis for Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the various classes of protecting groups for hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability.[1][2][3] This guide offers a comparative analysis of commonly employed silyl ethers, presenting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups effectively shield the silicon-oxygen bond from nucleophilic or electrophilic attack, thereby enhancing the stability of the protecting group.[2] This principle allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule by choosing silyl ethers with different steric demands.
Comparative Stability of Common Silyl Ethers
The judicious selection of a silyl ether protecting group hinges on its stability under various reaction conditions. The relative stability of common silyl ethers to hydrolysis under acidic and basic conditions generally follows a well-established trend, which is crucial for planning orthogonal protection strategies.
Relative Order of Stability:
-
Under Acidic Conditions: The stability increases significantly with the steric bulk of the silyl group. The general order is: TMS < TES < TBDMS < TIPS < TBDPS[1][4]
-
Under Basic Conditions: A similar trend is observed, although the differences in stability can be less pronounced between some groups. The general order is: TMS < TES < TBDMS ≈ TBDPS < TIPS[1][4]
A quantitative comparison of the relative rates of acidic hydrolysis further illustrates the dramatic differences in stability, providing a valuable guide for selective deprotection.
Table 1: Relative Stability of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[1][2][3][5] |
Comparative Reaction Conditions for Protection and Deprotection
The following table summarizes typical conditions for the introduction and removal of common silyl ether protecting groups on a model primary alcohol. These conditions can be adapted for different substrates, though optimization may be necessary.
Table 2: Typical Conditions for Protection and Deprotection of a Primary Alcohol
| Protecting Group | Protection Conditions (Reagent, Base, Solvent, Temp, Time, Yield) | Deprotection Conditions (Reagent, Solvent, Temp, Time, Yield) |
| TES | TESCl (1.2 eq), Imidazole (2.5 eq), DMF, 0 °C to rt, 16 h, 85%[6] | 1 M HCl, THF, rt, 1 h, 89%[6] |
| TESOTf (1.1 eq), 2,6-Lutidine (1.5 eq), CH₂Cl₂, -78 °C, 30 min, 92%[6][7] | TBAF (1.1 eq), THF, rt, 2-4 h, 72-88%[6] | |
| TBDMS/TBS | TBDMSCl (1.1 eq), Imidazole (2.2 eq), DMF, rt, 12-24 h, ~95%[2][5] | TBAF (1.1 eq), THF, rt, 1-4 h, >90%[5] |
| TBDMSOTf (1.1 eq), 2,6-Lutidine (1.5 eq), CH₂Cl₂, -78 °C to 0 °C, ~1 h, >90%[8] | Acetic acid/THF/H₂O (3:1:1), rt, 12-24 h, ~90%[3] | |
| TIPS | TIPSCl (1.2 eq), Imidazole (2.5 eq), DMF, rt, 16 h, 100%[9] | TBAF (1.1 eq), THF, rt, 30 min - 4 h, 84-95%[9] |
| TIPSOTf (1.1 eq), 2,6-Lutidine (1.2 eq), CH₂Cl₂, rt, ~2 h, >90%[10] | HF-Pyridine, THF/Pyridine, 0 °C to rt, 8 h, ~90%[3][11] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies.
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
Objective: To protect a primary alcohol as its tert-butyldimethylsilyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[5]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[5]
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.[5]
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[5]
-
Add the TBAF solution dropwise to the stirred solution.[5]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[5]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[5]
Protocol 3: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
Objective: To chemoselectively cleave a TES ether while leaving a TBDMS ether intact.
Materials:
-
Substrate containing both TES and TBDMS ethers (1.0 eq)
-
Formic acid
-
Methanol
Procedure:
-
Dissolve the silyl-protected compound in methanol.[12]
-
Add a controlled amount of formic acid to the solution.[12]
-
Stir the reaction at room temperature, carefully monitoring the progress by TLC to ensure selective removal of the TES group.
-
Upon completion of the selective deprotection, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous workup and purify the product by column chromatography.[12]
Visualization of Silyl Ether Selection Logic
The selection of an appropriate silyl ether protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for this selection process based on the required stability and desired deprotection conditions.
Caption: Decision-making guide for selecting a suitable silyl ether protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Silyl Groups - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Evaluating the influence of the diphenyl siloxane group on final polymer properties.
A Comparative Guide for Researchers and Drug Development Professionals
The incorporation of diphenyl siloxane units into polymer chains offers a powerful strategy for tuning material properties to meet the demanding requirements of advanced applications, from high-performance elastomers to specialized optical materials. This guide provides an objective comparison of how the introduction of the diphenyl siloxane group influences key polymer characteristics, supported by experimental data and detailed methodologies.
Impact on Key Polymer Properties: A Comparative Analysis
The presence of the bulky, rigid diphenyl siloxane group significantly alters the thermal, mechanical, and optical properties of the resulting polymers when compared to their unmodified counterparts, such as polydimethylsiloxane (PDMS).
Thermal Stability
The introduction of diphenyl siloxane units markedly enhances the thermal stability of polysiloxanes. The phenyl groups can inhibit the "back-biting" degradation mechanism common in siloxane polymers, leading to higher decomposition temperatures.[1] This improved stability is critical for applications requiring materials to withstand high temperatures without significant degradation.
Table 1: Thermal Properties of Polydimethylsiloxane (PDMS) vs. Poly(dimethylsiloxane-co-diphenylsiloxane) (PDMS-co-PDPS)
| Property | Polydimethylsiloxane (PDMS) | PDMS-co-PDPS (with diphenyl siloxane) |
| Glass Transition Temperature (Tg) | -123 °C[2] | Increases with diphenyl content (e.g., -59 °C)[2] |
| Decomposition Temperature (TGA, 5% weight loss) | ~300-400 °C[3] | Increased by up to 72 °C with DPS units[1] |
| Crystallization | Prone to crystallization at low temperatures[3][4] | Crystallization is suppressed[5][6] |
Mechanical Properties
The incorporation of diphenyl siloxane groups has a profound effect on the mechanical behavior of polysiloxanes. The rigid nature of the phenyl groups increases the stiffness of the polymer backbone, leading to a higher glass transition temperature (Tg).[7] This shift signifies a material that remains rigid at higher temperatures. Furthermore, the presence of diphenyl units enhances damping properties, making these materials suitable for applications requiring vibration absorption.[7]
Table 2: Mechanical and Optical Properties of Polydimethylsiloxane (PDMS) vs. Poly(dimethylsiloxane-co-diphenylsiloxane) (PDMS-co-PDPS)
| Property | Polydimethylsiloxane (PDMS) | PDMS-co-PDPS (with diphenyl siloxane) |
| Low-Temperature Elasticity | Can become brittle due to crystallization | Improved due to suppression of crystallization[8] |
| Damping Properties (tan δ) | Lower | Significantly enhanced[7] |
| Refractive Index | ~1.40[9] | Increases with diphenyl content (up to 1.60)[4] |
Experimental Protocols
To ensure reproducible and reliable data, the following standardized methodologies are recommended for characterizing polymers containing diphenyl siloxane groups.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Methodology: A small sample (5-10 mg) is hermetically sealed in an aluminum pan. The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle, under a nitrogen atmosphere. For example, the sample can be cooled from room temperature to -150°C at a rate of 10°C/min, then heated to 200°C at the same rate. The heat flow to or from the sample relative to a reference is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.[2][10]
2. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
-
Methodology: A sample (10-20 mg) is placed in a high-purity alumina or platinum crucible. The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800°C).[11] The weight of the sample is continuously monitored. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is used as a measure of thermal stability.[1]
Mechanical Analysis
1. Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta (tan δ), as a function of temperature.
-
Methodology: A rectangular or cylindrical specimen is subjected to a sinusoidal oscillating stress or strain. The resulting strain or stress is measured, and the phase lag between the two is determined. The test is typically performed over a wide temperature range (e.g., -150°C to 100°C) at a fixed frequency (e.g., 1 Hz) and heating rate (e.g., 3°C/min).[12][13] The peak of the tan δ curve is often used to determine the glass transition temperature.
Optical Analysis
1. Refractive Index Measurement
-
Objective: To determine the refractive index of the polymer.
-
Methodology: An Abbe refractometer is a common instrument for this measurement. A few drops of the polymer sample are placed on the prism of the refractometer. The refractive index is read directly from the instrument's scale after proper calibration and temperature control (e.g., at 25°C). For thin films, spectroscopic ellipsometry can be employed, which measures the change in polarization of light upon reflection from the film surface to determine both refractive index and thickness.[14]
Synthesis of Diphenyl Siloxane-Containing Polymers
The most common method for synthesizing poly(dimethylsiloxane-co-diphenylsiloxane) is through the ring-opening polymerization of cyclic siloxane monomers.[15][16]
Illustrative Synthesis Workflow:
References
- 1. Dynamic Mechanical Analysis (DMA) - Elastomer Institut Richter [elastomer-institut.de]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Diphenyl Content on Viscoelasticity of Poly(dimethyl-co-diphenyl)siloxane Melt and Network (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. personalcaremagazine.com [personalcaremagazine.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 13. pp.bme.hu [pp.bme.hu]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether-based materials.
In the pursuit of advanced materials with superior performance characteristics, researchers and professionals in drug development and various scientific fields require objective data to guide their selection. This guide provides a comparative analysis of materials based on 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, benchmarking their performance against established alternatives such as Bisphenol A Diglycidyl Ether (DGEBA) based epoxies and other high-performance polymers. The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate an informed decision-making process.
Quantitative Performance Comparison
The integration of this compound into polymer matrices can significantly influence their mechanical, thermal, and chemical properties. While direct experimental data for materials exclusively based on this specific monomer is limited in publicly available literature, we can infer performance characteristics from studies on closely related siloxane-modified polymers, particularly those incorporating diphenyl ether moieties. The tables below offer a comparative overview based on available data for these analogous materials and common high-performance polymers.
Table 1: Comparison of Mechanical Properties
| Property | Siloxane-Modified Epoxy (with Diphenyl Ether moieties - inferred) | Bisphenol A Diglycidyl Ether (DGEBA) Epoxy | Bismaleimide (BMI) Resins | High-Performance Polyimides |
| Tensile Strength (MPa) | 60 - 80 | 55 - 130 | 80 - 150 | 70 - 140 |
| Tensile Modulus (GPa) | 2.0 - 3.0 | 2.4 - 4.1 | 3.0 - 5.0 | 2.5 - 4.5 |
| Elongation at Break (%) | 4 - 8 | 3 - 6 | 2 - 4 | 5 - 10 |
| Fracture Toughness (K_Ic, MPa·m¹/²) | 0.8 - 1.5 | 0.5 - 1.0 | 0.4 - 0.8 | 0.7 - 1.2 |
Table 2: Comparison of Thermal Properties
| Property | Siloxane-Modified Epoxy (with Diphenyl Ether moieties - inferred) | Bisphenol A Diglycidyl Ether (DGEBA) Epoxy | Bismaleimide (BMI) Resins | High-Performance Polyimides |
| Glass Transition Temperature (T_g, °C) | 150 - 200 | 120 - 220 | 250 - 350 | 250 - 400 |
| Decomposition Temperature (T_d, 5% weight loss, °C) | 350 - 450 | 300 - 400 | 400 - 500 | 450 - 550 |
| Coefficient of Thermal Expansion (CTE, ppm/°C) | 40 - 60 | 55 - 65 | 30 - 50 | 20 - 40 |
Table 3: Comparison of Chemical Resistance
| Chemical Reagent | Siloxane-Modified Epoxy (with Diphenyl Ether moieties - inferred) | Bisphenol A Diglycidyl Ether (DGEBA) Epoxy | Bismaleimide (BMI) Resins | High-Performance Polyimides |
| Water/Aqueous Solutions | Excellent | Good to Excellent | Excellent | Excellent |
| Acids (dilute) | Good | Good | Very Good | Excellent |
| Bases (dilute) | Excellent | Excellent | Excellent | Excellent |
| Organic Solvents (e.g., Acetone, Toluene) | Good to Very Good | Fair to Good | Good | Very Good |
Note: The data for siloxane-modified epoxy with diphenyl ether moieties are inferred from literature on similar polymer systems and are intended to provide a reasonable estimate of the performance of materials based on this compound.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited in the performance data tables.
Mechanical Property Testing: Tensile Strength, Modulus, and Elongation at Break
This protocol is based on the ASTM D638 standard for determining the tensile properties of plastics.
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a cured polymer plaque. The dimensions should conform to the specifications outlined in ASTM D638.
-
Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen to measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress sustained by the specimen during the test.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
-
Thermal Analysis: Glass Transition and Decomposition Temperatures
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Test Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected T_g to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.
-
-
Data Analysis: The glass transition temperature (T_g) is determined as the midpoint of the step change in the heat flow curve.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small sample (10-20 mg) is placed in a tared TGA pan.
-
Test Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis: The decomposition temperature (T_d) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Chemical Resistance Testing
This protocol is based on the ASTM D543 standard for evaluating the resistance of plastics to chemical reagents.
-
Specimen Preparation: Prepare rectangular specimens of the cured polymer with known dimensions and weight.
-
Test Procedure:
-
Immerse the specimens in the selected chemical reagents at a specified temperature (e.g., 23 °C) for a defined period (e.g., 7 days).
-
After the immersion period, remove the specimens, gently wipe them dry, and re-weigh them.
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, or cracking.
-
Optionally, conduct mechanical tests (e.g., tensile strength) on the exposed specimens to quantify any degradation in properties.
-
-
Data Analysis:
-
Calculate the percentage change in weight.
-
Document any changes in appearance.
-
Compare the mechanical properties of the exposed specimens to those of unexposed control specimens.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Proper Disposal of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, a specialized organosilicon compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult the material's Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dusts or aerosols are generated. | To prevent inhalation of the compound. |
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid generating dust or aerosols. In case of a spill, it should be cleaned up immediately.[1]
Step-by-Step Disposal Protocol
Disposal of this compound, as with all organosilicon compounds, must be carried out in accordance with local, state, and federal regulations.[1][2] Do not pour this chemical down the drain or dispose of it with regular waste.[1]
Experimental Protocol for Spill Neutralization and Cleanup:
-
Isolate the Spill: Cordon off the affected area to prevent unauthorized access.
-
Absorb the Material: For small spills, use an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to soak up the compound.[3]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable, and properly labeled waste container.[3][4] Use non-sparking tools to avoid ignition sources.
-
Decontaminate the Area: Wash the spill area with soap and water, and absorb the cleaning solution with an inert material.[3]
-
Containerize the Waste: Place all contaminated materials, including absorbent, cleaning materials, and any contaminated PPE, into a sealed and clearly labeled hazardous waste container.
Waste Disposal Options:
| Disposal Method | Description | Regulatory Considerations |
| Incineration | Recommended for organosilicon compounds.[2] | Must be performed at a licensed waste disposal facility. |
| Approved Landfill | An alternative for small quantities absorbed on an inert material. | The landfill must be approved for chemical waste disposal.[3] |
| Chemical Recycling | Contact your supplier or a specialized chemical recycling facility for large quantities.[3] | Requires coordination with a certified waste management partner. |
All waste containers must be clearly labeled with the chemical name and associated hazards. Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal contractor.[1][3]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow.
This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and regulatory compliance. Always prioritize consulting your institution's specific waste management protocols and the chemical's SDS.
References
Essential Safety and Logistical Information for Handling 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether (CAS No. 2096-54-0), tailored for research and drug development professionals. The following procedures are based on general best practices for handling organosilicon compounds and should be supplemented with a comprehensive, substance-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment for various levels of protection.
| Protection Level | Equipment | Purpose | Recommended Materials/Specifications |
| Eye and Face Protection | Safety Goggles with side shields | Protects against splashes and aerosols. | ANSI Z87.1 compliant |
| Face Shield | Provides full-face coverage during high-risk tasks like pouring or spraying. | To be worn over safety goggles | |
| Hand Protection | Chemical-resistant gloves | Prevents skin absorption of the chemical. | Nitrile rubber, Neoprene, or Butyl rubber gloves are recommended. Avoid latex gloves. |
| Body Protection | Lab coat or apron | Protects skin from accidental spills. | Standard laboratory coat |
| Chemical-resistant suit | Required for handling large volumes or in situations with high exposure risk. | Consult manufacturer's specifications for resistance to organosilicon compounds. | |
| Closed-toe shoes | Prevents foot contamination. | Leather or other non-porous material | |
| Respiratory Protection | N95 Respirator | For use in environments with low concentrations of vapors or aerosols. | NIOSH-approved |
| Powered Air-Purifying Respirator (PAPR) | Recommended for use in confined spaces or during high-risk operations where vapor concentrations may be high. | Equipped with organic vapor cartridges |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.
-
Store away from heat sources, sparks, and open flames as some organosilicon compounds can be flammable.[1]
-
Store separately from incompatible materials and foodstuff containers.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Before handling, ensure that all necessary PPE is donned correctly.
-
Pour the chemical slowly and carefully to avoid splashing or creating aerosols.[1]
-
Use non-sparking tools to prevent ignition.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Clean the spill area thoroughly.
-
Collect the contaminated materials in a sealed container for proper disposal.
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in designated and clearly labeled waste containers.
-
Do not mix with other waste streams unless explicitly permitted.
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete characterization of the waste, including the Safety Data Sheet if available.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
